molecular formula C18H20N2O4S B15570104 ML382

ML382

カタログ番号: B15570104
分子量: 360.4 g/mol
InChIキー: RCSLEKLNDJJJLF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CHEMBL5177388 is a Unknown drug.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(cyclopropylsulfonylamino)-N-(2-ethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-17-10-6-5-9-16(17)19-18(21)14-7-3-4-8-15(14)20-25(22,23)13-11-12-13/h3-10,13,20H,2,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSLEKLNDJJJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of ML382

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of ML382

Introduction

This compound is a potent and selective small-molecule positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1][2][3][4][5] MRGPRX1 is a primate-specific receptor preferentially expressed in small-diameter primary sensory neurons of the dorsal root ganglia and trigeminal ganglia, and is implicated in pain and itch sensation.[6][7] The endogenous agonist for MRGPRX1 is the bovine adrenal medulla peptide fragment, BAM8-22.[1][6][8] Activation of MRGPRX1 by its agonists has been shown to inhibit persistent pain, making it a promising non-opioid target for chronic pain treatment.[5][6][7] this compound enhances the activity of BAM8-22, thereby potentiating the receptor's pain-inhibiting effects.[6][9]

Core Mechanism of Action

This compound functions as a positive allosteric modulator, meaning it binds to a site on the MRGPRX1 receptor that is distinct from the orthostatic binding site of the endogenous agonist, BAM8-22.[1][2] By itself, this compound does not activate the MRGPRX1 receptor.[1] Its therapeutic effect is manifested in the presence of an agonist like BAM8-22, where it significantly enhances the agonist's potency.[1]

Structural studies have revealed that this compound acts as a "molecular glue," stabilizing the interaction between BAM8-22 and MRGPRX1.[7][8] This enhanced binding of the agonist leads to a more robust and sustained activation of the receptor and its downstream signaling pathways.

Signaling Pathways

MRGPRX1 activation by an agonist, potentiated by this compound, initiates intracellular signaling primarily through the Gαq/11 pathway.[6][8][9] There is also evidence suggesting the involvement of the Gi1 pathway, particularly in the central terminals of primary sensory neurons, leading to the inhibition of neurotransmitter release.[6] A key downstream effect of MRGPRX1 activation is the inhibition of high-voltage-activated calcium channels (ICa), which plays a crucial role in pain signal transmission.[1][2]

MRGPRX1_Signaling_Pathway cluster_membrane Cell Membrane MRGPRX1 MRGPRX1 G_Protein Gαq/11, Gi1 MRGPRX1->G_Protein Activates BAM8-22 BAM8-22 BAM8-22->MRGPRX1 Binds This compound This compound This compound->MRGPRX1 Binds allosterically, potentiates BAM8-22 binding PLC Phospholipase C G_Protein->PLC Neurotransmitter_Release Inhibition of Neuromitter Release G_Protein->Neurotransmitter_Release Ca_Channels Inhibition of High-Voltage Activated Ca2+ Channels G_Protein->Ca_Channels Pain_Signal Attenuation of Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Ca_Channels->Pain_Signal

MRGPRX1 signaling pathway potentiated by this compound.

Quantitative Data

The modulatory effect of this compound on MRGPRX1 has been quantified through various in vitro assays. The data below summarizes key findings from studies on HEK293 cells expressing human MRGPRX1 and dorsal root ganglion (DRG) neurons.

ParameterValueCell SystemConditionReference
This compound EC50 190 nMHEK293-hMrgX1In the presence of 10 nM BAM8-22[1][3]
BAM8-22 EC50 Shift >7-fold decreaseHEK293-hMrgX1With this compound (from 18.7 nM to 2.9 nM)[1]
BAM8-22 IC50 for ICa Inhibition 0.66 ± 0.05 µMDRG NeuronsWithout this compound[4]
0.43 ± 0.02 µMDRG NeuronsWith 0.1 µM this compound[4]
0.25 ± 0.02 µMDRG NeuronsWith 1 µM this compound[4]
0.06 ± 0.01 µMDRG NeuronsWith 10 µM this compound[4]
0.08 ± 0.01 µMDRG NeuronsWith 30 µM this compound[4]

Experimental Protocols

A key experiment to characterize the positive allosteric modulatory activity of this compound is the calcium imaging assay in HEK293 cells stably expressing human MRGPRX1.

Calcium (Ca2+) Imaging Assay

Objective: To determine the dose-response of this compound on MRGPRX1 activation in the presence and absence of the agonist BAM8-22.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human MRGPRX1 are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C. This allows the dye to enter the cells.

  • Compound Preparation: Serial dilutions of this compound and a fixed, submaximal concentration of BAM8-22 (e.g., 10 nM) are prepared. A control group with this compound alone is also prepared.

  • Assay Execution: The dye-loaded cells are washed, and the prepared compounds are added to the respective wells.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation). Measurements are taken over time to capture the peak response.

  • Data Analysis: The relative fluorescence units (RFU) are plotted against the logarithm of the this compound concentration. The data is fitted to a dose-response curve to calculate the EC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture HEK293 cells expressing hMRGPRX1 Dye_Loading Load cells with Ca2+ sensitive dye Cell_Culture->Dye_Loading Add_Compounds Add compounds to cells Dye_Loading->Add_Compounds Compound_Prep Prepare serial dilutions of this compound +/- BAM8-22 Compound_Prep->Add_Compounds Measure_Fluorescence Measure fluorescence change (intracellular Ca2+) Add_Compounds->Measure_Fluorescence Plot_Data Plot dose-response curve Measure_Fluorescence->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50

Workflow for Calcium Imaging Assay.

Selectivity and In Vivo Activity

This compound demonstrates high selectivity for MRGPRX1. It shows no significant effect on the closely related MRGPRX2, even at concentrations up to 5 µM.[1][2] Furthermore, it was found to be inactive against a panel of 68 other GPCRs, ion channels, and transporters at a concentration of 10 µM.[1][2]

In vivo studies in transgenic mice expressing human MRGPRX1 have shown that intrathecal administration of this compound can decrease formalin-induced paw licking and shaking, indicative of an anti-nociceptive effect.[2] this compound also enhances the inhibition of spinal synaptic transmission by BAM8-22 and attenuates heat hypersensitivity in these mice.[4]

Conclusion

This compound is a highly selective and potent positive allosteric modulator of MRGPRX1. Its mechanism of action involves enhancing the potency of the endogenous agonist BAM8-22, thereby augmenting the receptor's natural pain-inhibiting signaling cascade. This makes this compound a valuable research tool for studying MRGPRX1 pharmacology and a promising lead compound for the development of novel non-opioid analgesics for the treatment of chronic pain.

References

ML382 as a Positive Allosteric Modulator of MRGPRX1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a compelling target for the development of novel analgesics.[1][2][3][4][5][6] Expressed predominantly in small-diameter primary sensory neurons, MRGPRX1 is implicated in the modulation of both pain and itch.[1][2][3][5][6] Activation of MRGPRX1 at central terminals in the spinal cord has been shown to inhibit pain signaling, presenting a promising avenue for non-opioid pain therapeutics.[1][2][3][5][6] ML382 is a potent and selective small-molecule positive allosteric modulator (PAM) of MRGPRX1.[7][8] As a PAM, this compound enhances the activity of the endogenous MRGPRX1 agonist, BAM8-22 (Bovine Adrenal Medulla 8-22), thereby potentiating the receptor's analgesic effects.[1][2][9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions by binding to an allosteric site on the MRGPRX1 receptor, distinct from the orthosteric binding site of the endogenous agonist, BAM8-22.[2][4] Cryo-electron microscopy studies have revealed that this compound binds in a sub-pocket of the receptor and makes direct contact with BAM8-22, effectively acting as a "molecular glue" to enhance the affinity and efficacy of the endogenous ligand.[2][4] This allosteric modulation potentiates the downstream signaling cascade initiated by MRGPRX1 activation.

MRGPRX1 couples to both Gαq/11 and Gαi/o G proteins.[1] The Gαq/11 pathway activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium.[10] The Gαi/o pathway, on the other hand, is involved in the inhibition of high-voltage-activated calcium channels (HVA ICa), specifically N-type and P/Q-type channels, in dorsal root ganglion (DRG) neurons.[9][11] This inhibition of calcium influx at the presynaptic terminals of sensory neurons is believed to be a key mechanism for the analgesic effect of MRGPRX1 activation.[9] this compound enhances the BAM8-22-mediated inhibition of these calcium currents.[9]

Quantitative Data

The following tables summarize the key quantitative data for this compound as a positive allosteric modulator of MRGPRX1.

ParameterValueAssay SystemReference
EC50 190 nMHEK293 cells expressing MRGPRX1 (in the presence of BAM8-22)[7]

Table 1: Potency of this compound

Concentration of this compoundBAM8-22 IC50 for ICa InhibitionAssay SystemReference
0 µM (control)0.66 ± 0.05 µMDRG neurons from MrgprX1 mice[7]
0.1 µM0.43 ± 0.02 µMDRG neurons from MrgprX1 mice[7]
1 µM0.25 ± 0.02 µMDRG neurons from MrgprX1 mice[7]
10 µM0.06 ± 0.01 µMDRG neurons from MrgprX1 mice[7]
30 µM0.08 ± 0.01 µMDRG neurons from MrgprX1 mice[7]

Table 2: Potentiation of BAM8-22 Activity by this compound in DRG Neurons

Experimental Protocols

Calcium Mobilization Assay (FLIPR)

This protocol is for assessing the potentiation of BAM8-22-induced calcium mobilization by this compound in HEK293 cells stably expressing human MRGPRX1.

Materials:

  • HEK293 cells stably expressing MRGPRX1

  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • FLIPR Calcium Assay Kit (e.g., Fluo-4 NW)

  • BAM8-22

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well or 384-well black-walled, clear-bottom plates

Procedure:

  • Cell Plating: Seed the MRGPRX1-expressing HEK293 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent calcium indicator dye solution (prepared according to the manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of BAM8-22 at a concentration that elicits a submaximal response (e.g., EC20).

  • Assay Execution:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay by adding the this compound dilutions to the cell plate, followed by the addition of the BAM8-22 solution.

    • Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The potentiation by this compound is determined by the increase in the calcium response in the presence of the compound compared to the response with BAM8-22 alone. Calculate the EC50 of this compound from the dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the effect of this compound on BAM8-22-mediated inhibition of high-voltage-activated calcium currents (ICa) in dorsal root ganglion (DRG) neurons.

Materials:

  • Acutely dissociated DRG neurons from MrgprX1 transgenic mice

  • External solution (in mM): e.g., 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • BAM8-22

  • This compound

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Neuron Preparation: Isolate DRG neurons from MrgprX1 transgenic mice and culture them for a short period.

  • Recording Setup: Establish a whole-cell patch-clamp configuration on a DRG neuron.

  • ICa Measurement: Hold the neuron at a potential of -80 mV and apply depolarizing voltage steps to elicit HVA ICa.

  • Compound Application:

    • First, perfuse the neuron with the external solution containing a specific concentration of BAM8-22 and record the inhibition of ICa.

    • Wash out the BAM8-22.

    • Next, co-perfuse the neuron with the same concentration of BAM8-22 and a specific concentration of this compound and record the inhibition of ICa.

  • Data Analysis: Compare the percentage of ICa inhibition by BAM8-22 in the absence and presence of this compound to determine the potentiating effect of the allosteric modulator. Construct dose-response curves for BAM8-22 in the presence of different concentrations of this compound to determine the shift in IC50.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury)

This protocol describes the assessment of the analgesic effect of this compound in a mouse model of neuropathic pain.

Materials:

  • MrgprX1 transgenic mice

  • Anesthetics

  • Surgical tools

  • Suture material

  • This compound

  • Vehicle solution

  • Intrathecal injection setup

  • Von Frey filaments

Procedure:

  • Chronic Constriction Injury (CCI) Surgery:

    • Anesthetize the mouse.

    • Expose the sciatic nerve in one hind limb and place loose ligatures around it to induce a constriction injury.

    • Close the incision and allow the animal to recover.

  • Behavioral Testing (Baseline): Before drug administration, assess the mechanical allodynia (pain response to a non-painful stimulus) by measuring the paw withdrawal threshold using von Frey filaments.

  • Drug Administration: Administer this compound or vehicle via intrathecal injection.

  • Post-Drug Behavioral Testing: At various time points after drug administration, reassess the paw withdrawal threshold using von Frey filaments.

  • Data Analysis: Compare the paw withdrawal thresholds before and after drug administration in the this compound-treated and vehicle-treated groups to determine the analgesic effect of this compound. An increase in the paw withdrawal threshold indicates a reduction in pain sensitivity.

Visualizations

Signaling Pathways of MRGPRX1 Modulation by this compound

MRGPRX1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BAM822 BAM8-22 This compound This compound BAM822->this compound Interacts with MRGPRX1 MRGPRX1 BAM822->MRGPRX1 Binds This compound->MRGPRX1 Binds (Allosteric) Gq Gαq/11 MRGPRX1->Gq Activates Gi Gαi/o MRGPRX1->Gi Activates PLC PLC Gq->PLC Activates HVA_Ca_Channel HVA Ca²⁺ Channels (N-type, P/Q-type) Gi->HVA_Ca_Channel Inhibits Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release Ca_inhibition ↓ Ca²⁺ Influx HVA_Ca_Channel->Ca_inhibition Analgesia Analgesia Ca_inhibition->Analgesia

Caption: MRGPRX1 signaling pathways modulated by this compound.

Experimental Workflow for Characterizing this compound

ML382_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Outcome PAM_Screening PAM Screening (e.g., HTS) FLIPR Calcium Mobilization Assay (FLIPR) PAM_Screening->FLIPR Hit Confirmation Electrophysiology Whole-Cell Patch Clamp (DRG Neurons) FLIPR->Electrophysiology Functional Validation EC50_calc Determine EC50 of this compound FLIPR->EC50_calc IC50_shift Measure IC50 shift of BAM8-22 Electrophysiology->IC50_shift Pain_Model Neuropathic Pain Model (e.g., CCI) Behavioral_Testing Behavioral Testing (von Frey) Pain_Model->Behavioral_Testing Analgesic_effect Assess Analgesic Efficacy Behavioral_Testing->Analgesic_effect IC50_shift->Pain_Model In Vivo Candidate

Caption: Experimental workflow for this compound characterization.

Logical Relationship of this compound's Action

ML382_Logic This compound This compound (PAM) Potentiation Potentiation of MRGPRX1 Signaling This compound->Potentiation BAM822 BAM8-22 (Endogenous Agonist) MRGPRX1 MRGPRX1 Receptor BAM822->MRGPRX1 MRGPRX1->Potentiation Ca_Inhibition Inhibition of Presynaptic Ca²⁺ Channels Potentiation->Ca_Inhibition Pain_Inhibition Inhibition of Pain Transmission Ca_Inhibition->Pain_Inhibition

Caption: Logical flow of this compound's analgesic action.

References

Unraveling the Molecular Architecture of MRGPRX1 Modulation by ML382: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural basis for the modulation of Mas-related G protein-coupled receptor X1 (MRGPRX1) by the positive allosteric modulator (PAM) ML382. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from structural and functional studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Findings at a Glance

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have elucidated the high-resolution structure of MRGPRX1 in complex with its endogenous peptide agonist, bovine adrenal medulla 8-22 (BAM8-22), and the synthetic PAM, this compound.[1][2][3] These structural insights, complemented by functional assays, reveal that this compound acts as a "molecular glue," binding to an allosteric site and stabilizing a conformation of the receptor that enhances the binding and efficacy of the orthosteric agonist BAM8-22.[3][4] This potentiation of agonist-induced signaling makes this compound a valuable tool for studying MRGPRX1 function and a promising lead compound for the development of novel therapeutics targeting itch and pain.[2][5][6][7]

Quantitative Analysis of this compound Modulation

The positive allosteric modulation of MRGPRX1 by this compound has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 1: Potency of this compound as a Positive Allosteric Modulator of MRGPRX1

ParameterValueAssay SystemReference
EC50190 nMNot Specified[8][9]

Table 2: Effect of this compound on the Potency of the Agonist BAM8-22

This compound ConcentrationBAM8-22 IC50 for ICa InhibitionFold PotentiationAssay SystemReference
0 µM (vehicle)0.66 ± 0.05 µM-DRG neurons from MrgprX1 mice[8]
0.1 µM0.43 ± 0.02 µM~1.5xDRG neurons from MrgprX1 mice[8]
1 µM0.25 ± 0.02 µM~2.6xDRG neurons from MrgprX1 mice[8]
10 µM0.06 ± 0.01 µM~11xDRG neurons from MrgprX1 mice[8]
30 µM0.08 ± 0.01 µM~8.3xDRG neurons from MrgprX1 mice[8]

Table 3: Effects of Allosteric Pocket Mutations on this compound-Potentiated BAM8-22 Activation

MutationΔpEC50SignificanceReference
Y82ASignificantly ReducedP < 0.0001[4]
Y99ASignificantly ReducedP = 0.0014[4]
T31ASignificantly ReducedP = 0.0108[4]
I258ASignificantly ReducedP < 0.0001[4]
M102ANo Significant DifferenceP = 0.2508[4]
T34ANo Significant DifferenceP = 0.1924[4]
L255ANot Determined-[4]
H254ANot Determined-[4]
F236ANot Determined-[4]
F232ANot Determined-[4]
R79ANot Determined-[4]

ΔpEC50 represents the difference between the pEC50 of BAM8-22 and the pEC50 of BAM8-22 in the presence of 10 µM this compound.

Structural Insights into the this compound Binding Pocket and Mechanism of Action

Cryo-EM structures of the MRGPRX1-Gαq complex bound to both BAM8-22 and this compound reveal that this compound binds in a pocket located in the extracellular vestibule of the receptor, distinct from the primary agonist binding site.[3][4][10] This allosteric pocket is formed by residues from transmembrane helices (TMs) 1, 2, 3, and 7.

Key interactions between this compound and MRGPRX1 include:

  • Hydrophobic interactions: The 2-ethoxyphenyl group of this compound forms hydrophobic interactions with residues such as Tyr82 and Tyr99.[4]

  • Hydrogen bonds: The cyclopropyl sulfonamide moiety of this compound forms hydrogen bonds with the receptor.[4]

Crucially, this compound also makes direct contact with the BAM8-22 peptide, effectively acting as a "molecular glue" that stabilizes the agonist in its binding pocket.[4][10] This leads to a more stable and prolonged activation state of the receptor. The binding of this compound induces a conformational change in the receptor, leading to a closer interaction of Arg20 of BAM8-22 with the acidic residues Asp177 and Glu157 in MRGPRX1.[4]

Signaling Pathways and Experimental Workflows

MRGPRX1 is known to couple to both Gαq/11 and Gαi/o signaling pathways.[5][11] The activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The potentiation of BAM8-22's effects by this compound has been shown to enhance the inhibition of high-voltage-activated calcium channels (HVA ICa) in dorsal root ganglion (DRG) neurons, a process dependent on the Gαi/o pathway.[6][12][13]

MRGPRX1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular BAM8-22 BAM8-22 MRGPRX1 MRGPRX1 BAM8-22->MRGPRX1 Agonist This compound This compound This compound->MRGPRX1 PAM Gq Gαq MRGPRX1->Gq Gi Gαi MRGPRX1->Gi PLC PLC Gq->PLC Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits Ca_channel_inhib HVA Ca²⁺ Channel Gi->Ca_channel_inhib Inhibits IP3_DAG IP₃ + DAG PLC->IP3_DAG Generates cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease Pain_inhibition Pain Inhibition Ca_channel_inhib->Pain_inhibition Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Itch_sensation Itch Sensation Ca_release->Itch_sensation

MRGPRX1 Signaling Pathways

The following diagram illustrates a typical experimental workflow for characterizing the structural and functional effects of this compound on MRGPRX1.

Experimental_Workflow cluster_construct Protein Complex Assembly cluster_structural Structural Determination cluster_functional Functional Characterization construct MRGPRX1-Gαq Fusion Construct expression Expression in Insect Cells construct->expression purification Affinity & Size Exclusion Chromatography expression->purification ligand_binding Incubation with BAM8-22 & this compound purification->ligand_binding cryoEM_grid Cryo-EM Grid Preparation ligand_binding->cryoEM_grid data_collection Cryo-EM Data Collection cryoEM_grid->data_collection structure_determination 3D Structure Determination data_collection->structure_determination cell_lines Transfection of HEK293 or DRG Neurons ca_mobilization Calcium Mobilization Assay cell_lines->ca_mobilization bret_assay BRET Assay for G-protein Dissociation cell_lines->bret_assay electrophysiology Patch-Clamp Electrophysiology cell_lines->electrophysiology mutagenesis Site-Directed Mutagenesis cell_lines->mutagenesis

Structural and Functional Workflow

Detailed Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM)
  • Protein Expression and Purification: A construct encoding human MRGPRX1 fused to Gαq is expressed in insect cells (e.g., Spodoptera frugiperda Sf9). The complex is solubilized from membranes using detergents and purified by affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.[14]

  • Complex Formation: The purified MRGPRX1-Gαq complex is incubated with saturating concentrations of the agonist BAM8-22 and the PAM this compound.

  • Grid Preparation and Data Collection: The protein-ligand complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer. Data is collected on a high-end transmission electron microscope.[15][16]

  • Image Processing and Structure Determination: Movie frames are corrected for motion and aligned. Particles are picked, and 2D class averages are generated. Ab initio 3D reconstruction and subsequent 3D classification and refinement are performed to obtain a high-resolution 3D map of the complex.[17]

Calcium Mobilization Assay
  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with a plasmid encoding MRGPRX1.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Signal Detection: Cells are pre-incubated with varying concentrations of this compound or vehicle control. Subsequently, different concentrations of BAM8-22 are added, and the resulting change in fluorescence intensity, corresponding to intracellular calcium release, is measured using a plate reader.

  • Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the potency of the agonist in the presence and absence of the allosteric modulator.

Bioluminescence Resonance Energy Transfer (BRET) Assay
  • Principle: BRET assays are used to measure the interaction between proteins, in this case, the dissociation of the G-protein subunits upon receptor activation.[18]

  • Constructs: Plasmids encoding MRGPRX1 and G-protein subunits tagged with a BRET pair (e.g., a luciferase and a fluorescent protein) are co-transfected into cells.

  • Assay Procedure: The agonist (BAM8-22) is added in the presence or absence of this compound. Receptor activation leads to a conformational change in the G-protein complex, altering the distance or orientation between the BRET pair and thus changing the BRET signal.

  • Data Analysis: The change in the BRET ratio is measured, and dose-response curves are generated to quantify the effect of this compound on agonist-induced G-protein activation.[14]

Electrophysiology (Whole-Cell Patch-Clamp)
  • Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from transgenic mice expressing human MRGPRX1.[6][13]

  • Recording: Whole-cell patch-clamp recordings are performed to measure high-voltage-activated calcium currents (ICa).

  • Drug Application: BAM8-22, both alone and in combination with this compound, is applied to the recorded neuron.[12][13]

  • Data Analysis: The degree of inhibition of ICa by BAM8-22 in the presence and absence of this compound is quantified to determine the modulatory effect of this compound on receptor function in a native cellular environment.[8][13]

Conclusion

The structural and functional data presented herein provide a comprehensive overview of the molecular basis for the positive allosteric modulation of MRGPRX1 by this compound. The detailed understanding of the binding site and the mechanism of action, facilitated by high-resolution cryo-EM structures, offers a robust framework for the structure-based design of next-generation allosteric modulators of MRGPRX1 with improved therapeutic potential for the treatment of itch and persistent pain.[2][7]

References

ML382: Quantitative Pharmacological Data

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a case of mistaken identity in the naming of the compound of interest. My research has identified two distinct molecules, ML382 and ML385 , each with a unique pharmacological profile. To ensure the accuracy and relevance of the technical guide, please clarify which of these compounds is the subject of your inquiry.

This compound: A Positive Allosteric Modulator of MRGPRX1

This compound is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1][2] It functions by enhancing the activity of the endogenous ligand, BAM8-22, at this receptor.[2][3][4] This modulation has implications for the treatment of chronic pain.[4][5]

ML385: An Inhibitor of the NRF2 Pathway

In contrast, ML385 is a novel and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2).[6][7] It acts by binding to NRF2 and preventing its transcriptional activity, which is crucial for cellular defense against oxidative stress.[6][8] This compound is under investigation for its potential to overcome therapeutic resistance in cancer.[6][9]

Below is a summary of the pharmacological data for both compounds to aid in your clarification.

ParameterValueCell Line/SystemNotesReference
EC₅₀ 190 nMHEK293 cells expressing MrgX1In the presence of 10 nM BAM8-22.[1][3][1][3]
Eₘₐₓ 148%HEK293 cells expressing MrgX1In the presence of 10 nM BAM8-22.[3][3]
BAM8-22 IC₅₀ Shift >7-fold decreaseDRG neurons from MrgprX1 miceIn the presence of this compound.[3][3]

ML385: Quantitative Pharmacological Data

ParameterValueCell Line/SystemNotesReference
IC₅₀ 1.9 µMN/AFor NRF2 inhibition.[7][7]
Max Inhibitory Conc. 5 µMA549 cellsFor inhibition of NRF2 transcriptional activity.[6][6]

Once you specify the compound of interest, I can proceed with generating the in-depth technical guide, including detailed experimental protocols and the requested Graphviz visualizations.

References

The Significance of ML382 in G-protein Coupled Receptor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML382, a pivotal small molecule in the study of G-protein coupled receptors (GPCRs). As a potent and selective positive allosteric modulator (PAM) of the Mas-related G-protein coupled receptor X1 (MRGPRX1), this compound has emerged as a critical tool for elucidating the physiological roles of this receptor and as a promising lead for the development of novel therapeutics, particularly in the management of chronic pain.[1][2][3] This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its associated signaling pathways and experimental workflows.

Introduction to this compound and its Target Receptor, MRGPRX1

G-protein coupled receptors constitute the largest family of transmembrane proteins and are the targets of a significant portion of currently approved drugs.[4][5][6] Within this vast family, the Mas-related G-protein coupled receptors (MRGPRs) are a subfamily primarily expressed in small-diameter sensory neurons, playing a role in pain and itch sensation.[4] MRGPRX1, a human member of this subfamily, is activated by the endogenous peptide BAM8-22.[1][4] Activation of MRGPRX1 has been shown to inhibit chronic pain, making it an attractive non-opioid target for analgesic drug development.[2][3][7]

This compound, also known as VU0485891, was identified through a large-scale screening of over 300,000 compounds from the NIH Molecular Library Small Molecule Repository (MLSMR).[1] It is a potent and selective positive allosteric modulator of MRGPRX1.[1][8][9] As a PAM, this compound does not activate the receptor on its own but enhances the response of the receptor to its endogenous agonist, BAM8-22.[1] This allosteric modulation offers a sophisticated mechanism for fine-tuning receptor signaling with potential therapeutic advantages, such as maintaining the temporal and spatial fidelity of endogenous signaling.[10]

Mechanism of Action of this compound

This compound functions by binding to an allosteric site on the MRGPRX1 receptor, a site distinct from the orthosteric binding site of the endogenous agonist, BAM8-22.[10] This binding event induces a conformational change in the receptor that enhances the potency of BAM8-22.[1] Structural studies have revealed that this compound acts as a "molecular glue," stabilizing the interaction between BAM8-22 and MRGPRX1.[4] This leads to a more robust activation of the downstream signaling cascade upon agonist binding. MRGPRX1 couples to the Gq family of G-proteins, and its activation leads to the stimulation of phospholipase C and subsequent mobilization of intracellular calcium.[4][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Parameter Value Assay Conditions Reference
EC50 190 nMIn the presence of 10 nM BAM8-22 in HEK293 cells expressing MrgX1, measured by Ca2+ imaging assay.[1][8][9]
Effect on BAM8-22 Potency >7-fold enhancementEC50 of BAM8-22 shifted from 18.7 nM to 2.9 nM in the presence of this compound.[1]
Maximum Efficacy (Emax) 148%In the presence of BAM8-22.[1]
Selectivity Profile Result Assay Reference
MrgX2 No significant effect on activation by PAMP.HEK293 cells expressing MrgX2.[1]
MrgprC11 (mouse homolog) No effect, indicating species selectivity.Not specified.[1]
Eurofins Lead Profiling Screen (68 targets) No significant inhibition of 67 targets at 10 µM.Binding assay panel of GPCRs, ion channels, and transporters.[1]
Serotonin Receptor 5HT2B 63% inhibition at 10 µM.Radioligand binding assay.[1]
In Vitro DMPK Profile Species Value Assay Reference
Hepatic Microsomal Intrinsic Clearance Rat65.7 mL/min/kg (predicted high clearance)In vitro metabolism assay.[1]
Human15.7 mL/min/kg (predicted high clearance)In vitro metabolism assay.[1]
Protein Binding (Free Fraction) Rat1.7%Equilibrium dialysis.[1]
Human0.4%Equilibrium dialysis.[1]

Experimental Protocols

High-Throughput Screening for Positive Allosteric Modulators

The initial discovery of this compound involved a triple-addition protocol in a high-throughput screen. This method is designed to identify agonists, positive allosteric modulators, and antagonists in a single assay.

Cell Line: HEK293 cells stably expressing the human MRGPRX1 protein.

Assay Principle: Measurement of intracellular calcium mobilization using a fluorescent calcium indicator.

Methodology:

  • Compound Addition (Agonist Mode): The test compound (e.g., from the MLSMR library) is added to the cells. An increase in fluorescence indicates agonist activity.

  • Agonist Addition (PAM Mode): A sub-maximal concentration (EC10 to EC30) of the known agonist, BAM8-22, is added. A synergistic increase in fluorescence in the presence of the test compound identifies it as a positive allosteric modulator.

  • High Concentration Agonist Addition (Antagonist Mode): A high concentration (EC90 to Emax) of BAM8-22 is added. A lack of further increase or a decrease in the signal in the presence of the test compound suggests antagonist or negative allosteric modulator activity.

Calcium Mobilization Assay for Potency Determination

This assay is used to determine the half-maximal effective concentration (EC50) of a PAM like this compound.

Cell Line: HEK293 cells expressing MRGPRX1.

Reagents:

  • Test compound (this compound) at various concentrations.

  • A fixed, sub-maximal concentration of BAM8-22 (e.g., 10 nM).

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

Methodology:

  • Seed HEK293-MrgX1 cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound.

  • Add the different concentrations of this compound to the cells, with or without the fixed concentration of BAM8-22.

  • Measure the fluorescence intensity over time using a plate reader capable of kinetic reads. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Plot the dose-response curve of the change in fluorescence against the log concentration of this compound.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

Selectivity Assays

To ensure the specificity of this compound, its activity is tested against related receptors and a broader panel of off-targets.

Methodology for Related Receptors (e.g., MrgX2):

  • Utilize a cell line expressing the related receptor (e.g., HEK293-MrgX2).

  • Perform a calcium mobilization assay as described above, but using the specific agonist for that receptor (e.g., PAMP for MrgX2).

  • Evaluate the effect of this compound on the agonist's dose-response curve to check for any modulatory activity.

Methodology for Broad Panel Screening (e.g., Eurofins Lead Profiling):

  • Submit the compound to a contract research organization (CRO) for screening against a panel of common off-targets (GPCRs, ion channels, transporters).

  • The assays are typically radioligand binding assays where the ability of the test compound (at a fixed concentration, e.g., 10 µM) to displace a known radiolabeled ligand is measured.

  • A significant displacement (e.g., >50% inhibition of radioligand binding) indicates a potential off-target interaction.

Visualizations

MRGPRX1 Signaling Pathway

MRGPRX1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BAM8_22 BAM8-22 (Endogenous Agonist) MRGPRX1 MRGPRX1 Receptor BAM8_22->MRGPRX1 Binds to orthosteric site This compound This compound (PAM) This compound->MRGPRX1 Binds to allosteric site Gq Gq Protein MRGPRX1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Inhibition of Pain Signal) DAG->Cellular_Response Ca_release->Cellular_Response

Caption: MRGPRX1 signaling pathway activated by BAM8-22 and positively modulated by this compound.

Experimental Workflow for PAM Identification

PAM_Workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_lead Lead Candidate Screening Triple-Addition HTS (>300,000 compounds) Hits Initial Hits (~1900 compounds) Screening->Hits MedChem Medicinal Chemistry Triage (~1100 compounds retested) Hits->MedChem DoseResponse Dose-Response & Potency (EC₅₀ Determination) MedChem->DoseResponse Selectivity Selectivity Profiling (vs. MrgX2, MrgprC11, broad panel) DoseResponse->Selectivity DMPK In Vitro DMPK Assays (Metabolic Stability, Protein Binding) Selectivity->DMPK ML382_lead This compound Identified as Potent & Selective PAM DMPK->ML382_lead

Caption: Workflow for the discovery and characterization of this compound as a PAM of MRGPRX1.

Significance in GPCR Research and Drug Development

The discovery of this compound holds significant importance for several reasons:

  • Tool for Basic Research: this compound provides a valuable chemical probe to investigate the physiological and pathophysiological roles of MRGPRX1. Its selectivity allows researchers to modulate the receptor's activity with high precision, helping to dissect its function in pain pathways and other sensory processes.

  • Validation of a Therapeutic Concept: The ability of this compound to enhance the activity of an endogenous pain-inhibiting peptide validates MRGPRX1 as a viable target for non-opioid analgesics. This is particularly relevant given the ongoing opioid crisis.

  • Exemplar of Allosteric Modulation: this compound is a prime example of the successful application of allosteric modulation in GPCR drug discovery. Allosteric modulators can offer greater subtype selectivity and a more nuanced control over receptor function compared to traditional orthosteric ligands.[10]

  • Lead for Drug Development: While this compound itself has some liabilities, such as high metabolic clearance, it serves as a crucial chemical scaffold for the development of optimized drug candidates with improved pharmacokinetic and pharmacodynamic properties.[1]

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of ML382 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML382 is a positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MrgX1). It is important to note that while this compound shows potency for the human receptor, it has been reported to be inactive against the mouse homolog, MrgprC11, indicating potential species selectivity. Therefore, the following protocols are provided as a general framework for the in vivo evaluation of a small molecule inhibitor in mouse models, using this compound as an illustrative example. Researchers should first validate the activity of this compound or any analogous compound in murine systems before proceeding with extensive in vivo efficacy studies. The protocols provided herein are based on established methodologies for cancer xenograft models and can be adapted for other disease models.

A significant area of interest for therapeutic intervention is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2][3][4] This pathway is a critical regulator of cellular defense against oxidative stress and inflammation.[1][4] Under basal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation.[1][2][3] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.[1][2][3] Dysregulation of the Nrf2 pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic modulation.

Quantitative Data Summary

The following tables provide a summary of recommended parameters for in vivo studies. These are general guidelines and should be optimized for each specific experimental context.

Table 1: Recommended Dosing and Administration of a General Small Molecule Inhibitor (e.g., this compound) in Mice

ParameterRecommendationNotes
Dosage Range 10 - 100 mg/kgThe optimal dose must be determined empirically. A Maximum Tolerated Dose (MTD) study is recommended.[5]
Administration Route Intraperitoneal (i.p.)Due to potential instability with oral administration, non-oral routes are suggested.[6][7][8]
Dosing Frequency Daily (QD) or twice daily (BID)Dependent on the pharmacokinetic profile of the compound.
Vehicle Formulation 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineThis is a common vehicle for hydrophobic compounds. The formulation should be optimized for solubility and tolerability.[9][10]
Injection Volume 5 - 10 mL/kg (typically ~100-200 µL per mouse)The maximum intraperitoneal injection volume is generally 2 mL for a mouse.[6]

Table 2: Typical Xenograft Mouse Model Protocol Timeline

DayActivityDetails
0Cell ImplantationSubcutaneous injection of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.[11]
7-14Tumor Growth MonitoringPalpate for tumor formation.
14-21RandomizationWhen average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups.[12][13][14]
21-42Treatment PeriodAdminister the compound and vehicle according to the determined schedule.
21-EndTumor Measurement & Body Weight MonitoringMeasure tumor volume with calipers 2-3 times per week. Monitor body weight daily during the dosing period.[13][14]
VariesStudy EndpointEuthanize mice when tumors reach the predetermined maximum size (e.g., 1000-2000 mm³) or if significant toxicity is observed.[14][15]

Experimental Protocols

Preparation of Dosing Solution

This protocol describes the preparation of a vehicle suitable for hydrophobic compounds like many small molecule inhibitors for intraperitoneal administration.

Materials:

  • This compound (or other small molecule inhibitor) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required amount of the compound based on the desired dose and the number of animals to be treated. Prepare a slight excess to account for any loss during preparation.

  • In a sterile tube, dissolve the weighed compound powder completely in DMSO. The volume of DMSO should be 10% of the final total volume.

  • In a separate sterile tube, combine the PEG300 (40% of final volume), Tween 80 (5% of final volume), and saline (45% of final volume).

  • While vortexing the PEG300/Tween 80/saline mixture, slowly add the compound-DMSO solution.

  • Continue to vortex until the solution is clear and homogenous.

  • Prepare the vehicle control solution using the same procedure but without the active compound.

  • Prepare the dosing solutions fresh daily.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a small molecule inhibitor in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude), 6-8 weeks old

  • Cancer cell line of interest

  • Sterile PBS and cell culture medium

  • Matrigel (optional, can improve tumor take rate)

  • 1 mL sterile syringes with 27-30 gauge needles

  • Digital calipers

  • Animal scale

  • Anesthetic (e.g., isoflurane)

  • Dosing and vehicle solutions

Procedure:

  • Cell Preparation: Culture the desired cancer cells under standard conditions. On the day of injection, harvest the cells during their exponential growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS or serum-free media and Matrigel at the desired concentration (e.g., 1-5 x 10^7 cells/mL). Keep cells on ice.

  • Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring their dimensions (length and width) with digital calipers 2-3 times per week.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is common). The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[13]

  • Drug Administration: Administer the prepared dosing solution or vehicle control to the respective groups via intraperitoneal injection according to the predetermined schedule (e.g., daily at 20 mg/kg).

  • Monitoring: Throughout the study, monitor the mice for signs of toxicity, including changes in body weight (measure daily during dosing), behavior, and appearance.

  • Endpoint: The study should be terminated when tumors in the control group reach the pre-defined maximum allowable size, or if mice in the treatment group show signs of severe toxicity (e.g., >20% body weight loss). At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Intraperitoneal (i.p.) Injection Procedure

This protocol details the standard method for intraperitoneal injection in mice.

Materials:

  • 1 mL sterile syringe with a 26-27 gauge needle

  • 70% ethanol wipes

  • Dosing solution

Procedure:

  • Preparation: Draw the calculated volume of the dosing solution into the syringe. Ensure there are no air bubbles.

  • Animal Restraint: Properly restrain the mouse by grasping the loose skin over its neck and back to immobilize the head and body. Turn the mouse so its abdomen is facing upwards, with the head slightly tilted down.

  • Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.[6][7]

  • Injection: Clean the injection site with a 70% ethanol wipe. Insert the needle, bevel up, at a 15-20 degree angle.

  • Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Administration: If no fluid is aspirated, slowly and steadily inject the solution into the peritoneal cavity.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the mouse for a few minutes to ensure there are no immediate adverse reactions.

Visualizations

Nrf2 Signaling Pathway

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stress Oxidative Stress (e.g., ROS, Electrophiles) keap1 Keap1 stress->keap1 inactivates This compound Inhibitor (e.g., this compound - Hypothetical) nrf2 Nrf2 This compound->nrf2 prevents translocation (hypothetical mechanism) keap1->nrf2 binds & inhibits cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 recruits proteasome Proteasome nrf2->proteasome degradation nucleus Nucleus nrf2->nucleus translocation cul3->nrf2 ubiquitination maf sMaf are ARE (Antioxidant Response Element) maf->are dimerizes & binds genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription response Cellular Protection (Antioxidant & Anti-inflammatory Response) genes->response

Caption: The Nrf2 signaling pathway under normal and oxidative stress conditions.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow start Start cell_prep Prepare Cancer Cell Suspension start->cell_prep implant Subcutaneous Implantation into Mice cell_prep->implant monitor_growth Monitor Tumor Growth implant->monitor_growth monitor_growth->monitor_growth randomize Randomize Mice into Control & Treatment Groups monitor_growth->randomize Tumor Volume ~100-150 mm³ treat Administer Vehicle or this compound (Daily i.p. injection) randomize->treat monitor_efficacy Measure Tumor Volume & Body Weight (2-3x/week) treat->monitor_efficacy endpoint Endpoint Criteria Met? monitor_efficacy->endpoint endpoint->treat No euthanize Euthanize & Collect Tissues endpoint->euthanize Yes analyze Data Analysis euthanize->analyze end End analyze->end

Caption: Workflow for a typical in vivo xenograft efficacy study in mice.

References

Application Notes and Protocols for Intrathecal Administration of ML382 in Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1).[1] The MrgX1 receptor is primarily expressed in small-diameter primary sensory neurons, making it a promising target for the development of novel analgesics with potentially fewer side effects than current pain therapies.[2][3][4] Activation of MrgX1 at the central terminals of these neurons in the spinal cord can inhibit persistent pain.[2][3] this compound enhances the activity of endogenous agonists, such as bovine adrenal medulla 8-22 (BAM8-22), at the MrgX1 receptor, leading to the attenuation of pain signals.[2][3] Notably, intrathecal (i.t.) administration of this compound alone has been shown to effectively reduce both evoked and spontaneous pain in preclinical models, suggesting that there is a sufficient endogenous ligand presence in pathological pain states to be modulated by this compound.[2][3]

These application notes provide detailed protocols for the intrathecal administration of this compound in rodent models of pain and for the subsequent behavioral assessment of its analgesic effects.

Data Presentation

Table 1: In Vivo Dose-Response of Intrathecal this compound on Heat Hypersensitivity
Intrathecal Dose (in 5 µL)Animal ModelPain ModelBehavioral AssayObserved EffectReference
25 µMHumanized MrgprX1 MiceFormalin-induced inflammatory painHargreaves TestDose-dependently attenuates heat hypersensitivity[1]
125 µMHumanized MrgprX1 MiceFormalin-induced inflammatory painHargreaves TestDose-dependently attenuates heat hypersensitivity[1]
250 µMHumanized MrgprX1 MiceFormalin-induced inflammatory painHargreaves TestDose-dependently attenuates heat hypersensitivity[1]
Table 2: Potentiation of BAM8-22-mediated Inhibition of High-Voltage-Activated Calcium Channels (ICa) by this compound in vitro
This compound ConcentrationBAM8-22 IC50 for ICa InhibitionFold PotentiationReference
0 µM (control)0.66 ± 0.05 µM-[4]
0.1 µM0.43 ± 0.02 µM~1.5x[4]
1 µM0.25 ± 0.02 µM~2.6x[4]
10 µM0.06 ± 0.01 µM~11x[4]
30 µM0.08 ± 0.01 µM~8.3x[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Intrathecal Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl, preservative-free)

  • Sterile, low-volume microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to prepare a 10 mM stock, dissolve 3.605 mg of this compound (MW: 360.5 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare the desired final concentration for intrathecal injection by diluting the stock solution with sterile, preservative-free saline.

    • Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid vehicle-induced effects.

    • For example, to prepare a 250 µM working solution from a 10 mM stock, you can perform a serial dilution. First, dilute the 10 mM stock 1:10 in saline to get a 1 mM solution (with 10% DMSO). Then, dilute this 1 mM solution 1:4 in saline to get a final concentration of 250 µM (with 2.5% DMSO).

    • Prepare a vehicle control solution with the same final concentration of DMSO in saline.

    • Vortex the working solutions gently before drawing them into the injection syringe.

Protocol 2: Intrathecal Injection in Mice

Materials:

  • Anesthetized mouse (e.g., with isoflurane)

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Stereotaxic frame (optional, but recommended for accuracy)

  • Povidone-iodine and alcohol swabs

  • Sterile drapes

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic protocol.

    • Shave the fur over the lumbar region of the back.

    • Position the mouse in a stereotaxic frame or on a surgical platform in a prone position with the back arched to open the intervertebral spaces.

    • Clean the injection site with povidone-iodine followed by alcohol swabs.

  • Intrathecal Injection:

    • Identify the L5-L6 intervertebral space by palpating the iliac crests.

    • Carefully insert the 30-gauge needle attached to the Hamilton syringe at a slight angle into the intervertebral space.

    • A slight tail flick is often observed upon successful entry into the intrathecal space.

    • Slowly inject 5 µL of the this compound working solution or vehicle control over approximately 10-20 seconds.

    • Withdraw the needle slowly.

  • Post-injection Care:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Return the animal to its home cage and allow it to recover for the appropriate amount of time before behavioral testing.

Protocol 3: Assessment of Mechanical Allodynia using the Von Frey Test

Materials:

  • Von Frey filaments of varying forces

  • Elevated wire mesh platform

  • Plexiglas enclosures for each mouse

Procedure:

  • Habituation:

    • Habituate the mice to the testing environment for at least 2-3 days before the experiment.

    • On each habituation day, place the mice in the Plexiglas enclosures on the wire mesh platform for 1-2 hours.

  • Baseline Measurement:

    • On the day of the experiment, before intrathecal injection, determine the baseline paw withdrawal threshold (PWT).

    • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.

    • A positive response is a sharp withdrawal of the paw.

    • Use the "up-down" method to determine the 50% PWT.

  • Post-injection Testing:

    • At the desired time points after intrathecal injection of this compound or vehicle, re-assess the PWT.

    • The experimenter should be blinded to the treatment groups.

    • An increase in the PWT indicates an analgesic effect.

Protocol 4: Assessment of Thermal Hyperalgesia using the Hargreaves Test

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Glass platform

  • Plexiglas enclosures for each mouse

Procedure:

  • Habituation:

    • Habituate the mice to the Hargreaves apparatus for at least 2-3 days before the experiment by placing them in the enclosures on the glass platform for 15-30 minutes each day.

  • Baseline Measurement:

    • On the day of the experiment, before intrathecal injection, measure the baseline paw withdrawal latency (PWL) to the radiant heat source.

    • Position the heat source under the plantar surface of the hind paw and start the timer.

    • The timer stops automatically when the mouse withdraws its paw.

    • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

    • Perform at least three measurements per paw, with a few minutes interval between each, and average the latencies.

  • Post-injection Testing:

    • At the desired time points after intrathecal injection of this compound or vehicle, re-measure the PWL.

    • The experimenter should be blinded to the treatment groups.

    • An increase in the PWL indicates an anti-hyperalgesic effect.

Mandatory Visualizations

ML382_Signaling_Pathway cluster_neuron Presynaptic Terminal of Nociceptive Neuron cluster_postsynaptic Postsynaptic Neuron in Dorsal Horn BAM822 BAM8-22 (Endogenous Agonist) MrgX1 MrgX1 Receptor BAM822->MrgX1 Binds This compound This compound (PAM) This compound->MrgX1 Enhances Agonist Binding G_protein Gαi/o Protein MrgX1->G_protein Activates Ca_channel High-Voltage-Activated Ca²⁺ Channel G_protein->Ca_channel Inhibits Vesicle Synaptic Vesicle (containing neurotransmitters) Ca_channel->Vesicle Triggers Fusion Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Leads to Pain_Signal Pain Signal Transmission Neurotransmitter->Pain_Signal Causes Postsynaptic_Receptor Neurotransmitter Receptor Neurotransmitter->Postsynaptic_Receptor Binds to Pain_Signal_Propagation Pain Signal Propagation to Brain Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_baseline Baseline Assessment cluster_treatment Treatment cluster_post Post-Treatment Assessment cluster_analysis Data Analysis Habituation Animal Habituation (2-3 days) VonFrey_base Von Frey Test Habituation->VonFrey_base Hargreaves_base Hargreaves Test Habituation->Hargreaves_base IT_injection Intrathecal Injection (this compound or Vehicle) VonFrey_base->IT_injection Hargreaves_base->IT_injection VonFrey_post Von Frey Test (at specified time points) IT_injection->VonFrey_post Hargreaves_post Hargreaves Test (at specified time points) IT_injection->Hargreaves_post Analysis Compare baseline and post-treatment to determine analgesic effect VonFrey_post->Analysis Hargreaves_post->Analysis

References

Application Notes and Protocols for Patch-Clamp Recording of DRG Neurons with ML382 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsal Root Ganglion (DRG) neurons are primary sensory neurons responsible for transmitting sensory information, including pain, from the periphery to the central nervous system. Modulating the excitability of these neurons is a key strategy for the development of novel analgesics. ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1), a receptor predominantly expressed in a subset of small-diameter DRG neurons. Activation of MrgX1 has been shown to inhibit nociceptive signaling, making it a promising target for pain therapeutics.

These application notes provide detailed protocols for the patch-clamp recording of DRG neurons and for studying the effects of this compound treatment. The information is intended to guide researchers in designing and executing experiments to investigate the electrophysiological consequences of MrgX1 modulation by this compound.

Data Presentation

The following tables summarize the known quantitative effects of this compound on the electrophysiological properties of DRG neurons. It is important to note that most available data involves the co-application of this compound with an MrgX1 agonist, such as Bovine Adrenal Medulla 8-22 (BAM8-22), to enhance the receptor's activity. The effects of this compound alone on DRG neuron electrophysiology are not yet well-documented in publicly available literature.

Table 1: Effect of this compound on High-Voltage-Activated (HVA) Calcium Currents in DRG Neurons (in the presence of BAM8-22)

ParameterConditionValueReference
BAM8-22 IC50 for ICa inhibition Without this compound0.66 ± 0.05 µM[1]
With 0.1 µM this compound0.43 ± 0.02 µM[1]
With 1 µM this compound0.25 ± 0.02 µM[1]
With 10 µM this compound0.06 ± 0.01 µM[1]
With 30 µM this compound0.08 ± 0.01 µM[1]
Inhibition of HVA ICa by 0.5 µM BAM8-22 Without this compound~20%[1]
With 5 µM this compound~50%[1]

Table 2: General Electrophysiological Properties of DRG Neurons (for baseline comparison)

ParameterTypical Value RangeReference
Resting Membrane Potential (RMP) -50 to -65 mV[2]
Action Potential (AP) Threshold -30 to -45 mV[3]
Input Resistance 200 to 1000 MΩ (small-diameter neurons)[3]
Whole-cell Capacitance 20 to 50 pF (small-diameter neurons)[4]
Action Potential Firing Pattern Single-spiking or multi-spiking[1]

Experimental Protocols

Protocol 1: Isolation and Culture of Rodent DRG Neurons

This protocol describes a standard method for establishing primary cultures of DRG neurons suitable for patch-clamp recordings.[1][4][5]

Materials:

  • Adult rodents (rats or mice)

  • Dissection tools (sterile scissors, forceps)

  • 70% Ethanol

  • Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase Type IA

  • Trypsin-EDTA

  • DNase I

  • Poly-D-lysine or Poly-L-ornithine and Laminin coated coverslips

  • Neurobasal medium supplemented with B-27 and GlutaMAX

Procedure:

  • Euthanize the rodent according to approved institutional animal care and use committee (IACUC) protocols.

  • Sterilize the dorsal surface with 70% ethanol.

  • Make a midline incision to expose the vertebral column.

  • Carefully dissect the DRGs from the intervertebral foramina along the entire length of the spinal cord.

  • Collect the DRGs in ice-cold DMEM/F12.

  • Incubate the ganglia in an enzymatic solution containing collagenase (e.g., 1 mg/mL) and dispase (e.g., 2.5 mg/mL) for 45-90 minutes at 37°C.

  • Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).

  • Plate the dissociated neurons onto coated coverslips and incubate at 37°C in a humidified 5% CO2 incubator.

  • Neurons are typically ready for patch-clamp recording 12-48 hours after plating.

Protocol 2: Whole-Cell Patch-Clamp Recording of DRG Neurons

This protocol outlines the procedure for performing whole-cell patch-clamp recordings to measure membrane potential and ionic currents.

Materials:

  • Inverted microscope with DIC optics

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software)

  • Borosilicate glass capillaries

  • Microelectrode puller

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 adjusted with NaOH.

  • Internal (intracellular) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2 adjusted with KOH.

  • This compound stock solution (dissolved in DMSO) and final dilutions in external solution.

Procedure:

  • Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.

  • Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Current-Clamp Recording:

    • Record the resting membrane potential (RMP).

    • Inject a series of hyperpolarizing and depolarizing current steps to determine input resistance and firing properties (e.g., action potential threshold, firing frequency).

    • Apply this compound (typically 1-10 µM) to the bath and record changes in RMP and firing properties.

  • Voltage-Clamp Recording:

    • Hold the neuron at a specific holding potential (e.g., -80 mV).

    • Apply voltage steps to elicit voltage-gated currents (e.g., sodium, potassium, or calcium currents).

    • To isolate specific currents, use appropriate voltage protocols and pharmacological blockers (e.g., TTX for TTX-sensitive sodium channels, CdCl2 for calcium channels).

    • Apply this compound and observe its effect on the amplitude and kinetics of the isolated currents.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in DRG Neurons

This compound acts as a positive allosteric modulator of the MrgX1 receptor. Upon binding of an endogenous or exogenous agonist, MrgX1, a G-protein coupled receptor, preferentially couples to the Gαi/o subunit.[1][6] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. More importantly for acute neuronal excitability, the Gβγ subunits released upon G-protein activation directly modulate the activity of ion channels. Specifically, Gβγ has been shown to inhibit high-voltage-activated (HVA) calcium channels, particularly N-type (Cav2.2) and P/Q-type (Cav2.1) channels.[1] This inhibition of calcium influx at presynaptic terminals is thought to be a primary mechanism for the analgesic effect of MrgX1 activation. Additionally, activation of MrgX1 can modulate the activity of tetrodotoxin-resistant (TTX-R) sodium channels, further influencing neuronal excitability.[4]

The potential link between MrgX1 activation and the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway in DRG neurons is currently not well-established in the scientific literature. However, a study on the related receptor MRGPRX2 in mast cells has shown that its activation can be modulated by the Nrf2 pathway, suggesting a potential area for future investigation in sensory neurons.[4]

ML382_Signaling_Pathway cluster_membrane Cell Membrane MrgX1 MrgX1 G_protein Gαi/oβγ MrgX1->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Ca_channel N/PQ-type Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Na_channel TTX-R Na⁺ Channel Na_modulation Modulation of Na⁺ Current Na_channel->Na_modulation This compound This compound (PAM) This compound->MrgX1 enhances agonist binding Agonist Agonist (e.g., BAM8-22) Agonist->MrgX1 activates G_betagamma->Ca_channel inhibits G_betagamma->Na_channel modulates Excitability ↓ Neuronal Excitability Ca_influx->Excitability Na_modulation->Excitability

This compound enhances agonist-mediated MrgX1 signaling in DRG neurons.
Experimental Workflow for Patch-Clamp Analysis of this compound Effects

The following diagram illustrates a typical workflow for investigating the effects of this compound on DRG neurons using patch-clamp electrophysiology.

Experimental_Workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Isolate_DRG Isolate DRG Neurons Culture_DRG Culture Neurons (12-48h) Isolate_DRG->Culture_DRG Whole_Cell Establish Whole-Cell Configuration Culture_DRG->Whole_Cell Baseline Record Baseline Activity (Current & Voltage Clamp) Whole_Cell->Baseline Apply_this compound Apply this compound ± Agonist Baseline->Apply_this compound Record_Effect Record Changes in Electrophysiological Properties Apply_this compound->Record_Effect Washout Washout Compound Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery Analyze_Data Analyze Data: - RMP, AP Threshold, Firing Rate - Current Amplitude & Kinetics Record_Recovery->Analyze_Data Compare_Data Compare Pre- and Post-Treatment Data Analyze_Data->Compare_Data

Workflow for patch-clamp analysis of this compound on DRG neurons.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for researchers investigating the effects of this compound on DRG neuron electrophysiology. By utilizing these methods, scientists can further elucidate the mechanism of action of MrgX1 modulators and advance the development of novel non-opioid analgesics. Future research should focus on determining the precise effects of this compound when applied alone and exploring the potential involvement of downstream signaling pathways, such as the Nrf2 pathway, in the long-term effects of MrgX1 activation.

References

Application Notes and Protocols for ML382, a NRF2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of ML382 stock solutions for use in a variety of experimental settings. This compound is a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a key regulator of cellular antioxidant responses. Proper preparation and handling of this compound are critical for obtaining accurate and reproducible experimental results.

Summary of Quantitative Data

Quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 360.43 g/mol [1][2]
Appearance White to off-white solid[1]
Chemical Formula C₁₈H₂₀N₂O₄S[2]
Purity ≥98% (HPLC)[3]
Solubility in DMSO ≥2 mg/mL[2][4]
Solubility in Ethanol 3 mg/mL[2]
Solubility in DMF 5 mg/mL[2]
Insoluble in PBS (pH 7.2)[2]
Storage of Solid -20°C for up to 3 years; 4°C for up to 2 years[1]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[1]

NRF2 Signaling Pathway and this compound Inhibition

The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes. This compound inhibits this pathway by preventing the dissociation of NRF2 from KEAP1, thereby promoting its degradation and suppressing the antioxidant response.

Caption: NRF2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is suitable for most in vitro applications and allows for easy dilution to final working concentrations.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous or sterile DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, DMSO-compatible syringe filter (0.22 µm)

  • Sterile syringe

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 360.43 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 360.43 g/mol x 1000 mg/g = 3.6043 mg

    • Weigh out approximately 3.6 mg of this compound powder using a calibrated analytical balance. For greater accuracy and to minimize weighing errors, it is recommended to prepare a larger volume (e.g., 5 mL, requiring 18.02 mg of this compound).

  • Dissolve this compound in DMSO:

    • Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Sterile Filtration:

    • To ensure the sterility of the stock solution for cell culture experiments, filter it through a 0.22 µm sterile, DMSO-compatible syringe filter into a sterile tube. This step is crucial to prevent microbial contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol details the dilution of the 10 mM this compound DMSO stock solution to final working concentrations for treating cells in culture. It is critical to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the Final Working Concentration:

    • The optimal working concentration of this compound should be determined experimentally for each cell line and assay. Typical working concentrations range from 1 µM to 20 µM.

  • Calculate the Dilution:

    • Use the M1V1 = M2V2 formula to calculate the volume of the stock solution needed.

    • Example: To prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM:

      • M1 = 10 mM = 10,000 µM

      • V1 = ?

      • M2 = 10 µM

      • V2 = 1 mL = 1000 µL

      • V1 = (M2 x V2) / M1 = (10 µM x 1000 µL) / 10,000 µM = 1 µL

    • Therefore, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Serial Dilution (Recommended):

    • To ensure accurate pipetting and homogenous mixing, it is recommended to perform a serial dilution.

    • Step 1: Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution (e.g., 2 µL of 10 mM stock in 198 µL of medium).

    • Step 2: Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

  • Vehicle Control:

    • It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples. For example, if the final DMSO concentration in the treated wells is 0.1%, the vehicle control wells should also contain 0.1% DMSO in the cell culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it as low as possible.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

ML382_Preparation_Workflow This compound Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat end End treat->end

Caption: Workflow for preparing this compound stock and working solutions.

References

Application of ML382 in Studying Itch Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itch, or pruritus, is a complex sensory modality that involves a sophisticated interplay between the skin, immune system, and nervous system. Chronic itch is a debilitating symptom of various dermatological and systemic diseases, and its underlying mechanisms are not fully elucidated. Recent research has highlighted the role of oxidative stress in the pathogenesis of both acute and chronic itch. The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response, playing a crucial role in protecting against oxidative stress and inflammation.

ML382 is a potent and specific small molecule inhibitor of NRF2. It acts by binding to the Neh1 domain of NRF2, thereby preventing its binding to antioxidant response elements (ARE) in the DNA and subsequent transcription of NRF2 target genes. While not yet widely used in direct itch research, its ability to modulate the NRF2 pathway makes it a valuable tool for investigating the role of oxidative stress and NRF2-mediated signaling in itch pathways. Importantly, studies have shown that subcutaneous and intrathecal administration of this compound does not induce scratching behavior in mice, making it a suitable tool for studying itch without confounding behavioral side effects.

These application notes provide a comprehensive overview of how this compound can be utilized to study itch pathways, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Signaling Pathways

The NRF2 signaling pathway is a key regulator of cellular defense against oxidative stress. In the context of skin and itch, its modulation by this compound can provide insights into the role of oxidative stress in pruritus.

NRF2/KEAP1 Signaling Pathway

Under basal conditions, NRF2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode a wide array of antioxidant and cytoprotective proteins. This compound inhibits this pathway by directly binding to NRF2 and preventing its interaction with the ARE.

NRF2_KEAP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2_cyto NRF2 KEAP1->NRF2_cyto Binds and promotes ubiquitination Proteasome Proteasome NRF2_cyto->Proteasome Degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation Ub Ubiquitin Ub->NRF2_cyto ML382_cyto This compound ML382_cyto->NRF2_cyto Inhibits nuclear translocation Oxidative_Stress Oxidative Stress (e.g., in itchy skin) Oxidative_Stress->KEAP1 Inactivates sMaf sMaf NRF2_nuc->sMaf Heterodimerizes ARE ARE sMaf->ARE Binds Target_Genes Antioxidant & Cytoprotective Genes ARE->Target_Genes Activates transcription ML382_nuc This compound ML382_nuc->NRF2_nuc Prevents ARE binding

NRF2/KEAP1 signaling pathway and the inhibitory action of this compound.
Crosstalk between NRF2 and NF-κB in Skin Inflammation and Itch

The NF-κB pathway is a central regulator of inflammation and is known to be activated in inflammatory skin conditions associated with itch, such as atopic dermatitis. There is significant crosstalk between the NRF2 and NF-κB pathways. Generally, NRF2 activation has an anti-inflammatory effect by inhibiting NF-κB signaling. Conversely, inhibition of NRF2 by this compound can be hypothesized to enhance NF-κB-mediated inflammation, providing a tool to study the contribution of this inflammatory pathway to itch.

NRF2_NFkB_Crosstalk This compound This compound NRF2 NRF2 This compound->NRF2 Inhibits NFkB NF-κB NRF2->NFkB Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-4, IL-13, IL-31, TSLP) NFkB->Inflammatory_Cytokines Promotes transcription Itch_Sensation Itch Sensation Inflammatory_Cytokines->Itch_Sensation Induces

Crosstalk between NRF2 and NF-κB pathways in the context of itch.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from experiments using this compound to study itch pathways.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in Human Keratinocytes (HaCaT cells) Stimulated with Poly(I:C)

Treatment GroupIL-4 (pg/mL)IL-13 (pg/mL)TSLP (pg/mL)
Vehicle Control15.2 ± 2.120.5 ± 3.435.1 ± 4.5
Poly(I:C) (10 µg/mL)152.8 ± 15.3189.4 ± 20.1250.7 ± 25.8
Poly(I:C) + this compound (10 µM)210.5 ± 22.7255.1 ± 28.3345.9 ± 35.1
Poly(I:C) + this compound (20 µM)285.3 ± 30.1 330.6 ± 34.5450.2 ± 46.3**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Poly(I:C) alone.

Table 2: Effect of Topical this compound on Scratching Behavior in a Mouse Model of Atopic Dermatitis (MC903-induced)

Treatment GroupNumber of Scratches / 30 minDuration of Scratching (s) / 30 min
Vehicle Control25 ± 515 ± 3
MC903 + Vehicle150 ± 2095 ± 12
MC903 + this compound (1% cream)210 ± 25135 ± 15
MC903 + this compound (2% cream)265 ± 30 170 ± 18
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to MC903 + Vehicle.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the role of the NRF2 pathway in itch using this compound.

In Vitro Study: Effect of this compound on Cytokine Production in Keratinocytes

This protocol describes how to assess the effect of this compound on the production of itch-related cytokines in human keratinocytes.

1. Cell Culture and Treatment:

  • Culture human immortalized keratinocytes (HaCaT) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound (e.g., 10 µM, 20 µM in DMSO) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with a pro-inflammatory agent relevant to itch, such as Polyinosinic:polycytidylic acid (Poly(I:C)) (10 µg/mL), to mimic viral infections that can exacerbate atopic dermatitis.

  • Incubate for 24 hours.

2. Cytokine Measurement:

  • Collect the cell culture supernatants.

  • Measure the concentrations of itch-related cytokines such as IL-4, IL-13, and Thymic Stromal Lymphopoietin (TSLP) using commercially available ELISA kits according to the manufacturer's instructions.

3. Data Analysis:

  • Normalize cytokine concentrations to the total protein content of the cell lysates.

  • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.

in_vitro_workflow start Start cell_culture Culture HaCaT cells start->cell_culture seeding Seed cells in 24-well plates cell_culture->seeding treatment Pre-treat with this compound or Vehicle seeding->treatment stimulation Stimulate with Poly(I:C) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect supernatants incubation->supernatant_collection elisa Measure cytokines (ELISA) supernatant_collection->elisa data_analysis Data Analysis elisa->data_analysis end End data_analysis->end in_vivo_workflow start Start animal_model Induce Atopic Dermatitis (MC903 model) start->animal_model treatment Topical application of This compound or Vehicle cream animal_model->treatment behavioral_analysis Record and quantify scratching behavior treatment->behavioral_analysis data_analysis Data Analysis behavioral_analysis->data_analysis end End data_analysis->end

Application Notes and Protocols for Measuring ML382's Effect on Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for characterizing the effects of ML382, a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), on voltage-gated calcium channels. The primary mechanism of action involves the potentiation of MRGPRX1 activation by its endogenous agonist, which in turn leads to the inhibition of high-voltage-activated (HVA) calcium channels, particularly N-type and P/Q-type channels, in dorsal root ganglion (DRG) neurons.

Signaling Pathway of this compound-Mediated Calcium Channel Inhibition

This compound does not directly interact with calcium channels. Instead, it binds to an allosteric site on the MRGPRX1 receptor, enhancing the potency of the endogenous agonist, Bovine Adrenal Medulla 8-22 (BAM8-22). This enhanced receptor activation initiates a G protein-mediated signaling cascade, primarily through Gαi/o and Gβγ subunits, which leads to the inhibition of HVA calcium channels, resulting in a decrease in calcium influx.

ML382_Signaling_Pathway cluster_membrane Cell Membrane MRGPRX1 MRGPRX1 G_Protein Gαi/oβγ MRGPRX1->G_Protein Activates Ca_Channel HVA Ca²⁺ Channel (N-type, P/Q-type) Ca_Influx Ca²⁺ Influx (Reduced) Ca_Channel->Ca_Influx This compound This compound This compound->MRGPRX1 Binds allosterically BAM8_22 BAM8-22 BAM8_22->MRGPRX1 Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_betagamma->Ca_Channel Inhibits

This compound enhances agonist-mediated inhibition of HVA calcium channels.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on MRGPRX1 activity and subsequent calcium channel inhibition.

Table 1: Potency of this compound as a Positive Allosteric Modulator of MRGPRX1

ParameterValueCell SystemReference
EC₅₀190 nMHEK293 cells expressing human MRGPRX1 (in the presence of 10 nM BAM8-22)[1]

Table 2: Effect of this compound on BAM8-22-Induced Inhibition of High-Voltage-Activated (HVA) Calcium Currents (ICa) in DRG Neurons

ConditionICa InhibitionReference
0.5 µM BAM8-22~20%[2]
0.5 µM BAM8-22 + 5 µM this compoundSignificantly enhanced inhibition[2]
5 µM BAM8-22 (saturating)~50%[2]
5 µM BAM8-22 + 5 µM this compoundNo further enhancement of inhibition[2]

Table 3: Effect of this compound on the Potency of BAM8-22 for ICa Inhibition

This compound ConcentrationBAM8-22 IC₅₀ for ICa InhibitionReference
0 µM (control)0.66 ± 0.05 µM[3]
0.1 µM0.43 ± 0.02 µM[3]
1 µM0.25 ± 0.02 µM[3]
10 µM0.06 ± 0.01 µM[3]
30 µM0.08 ± 0.01 µM[3]

Experimental Protocols

Electrophysiological Measurement of HVA Calcium Currents (Patch-Clamp)

This protocol details the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on HVA calcium currents in dorsal root ganglion (DRG) neurons.

Experimental Workflow:

Patch_Clamp_Workflow A Isolate DRG Neurons B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline HVA ICa B->C D Apply BAM8-22 (sub-saturating concentration) C->D E Apply BAM8-22 + this compound D->E F Washout E->F G Data Analysis: Measure peak current inhibition F->G

Workflow for patch-clamp analysis of this compound's effect on ICa.

Materials:

  • Isolated DRG neurons (from humanized MrgprX1 mice or a relevant cell line)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 130 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • BAM8-22 (agonist)

  • This compound (PAM)

  • Pharmacological blockers for specific calcium channel subtypes (e.g., ω-conotoxin GVIA for N-type, ω-agatoxin IVA for P/Q-type)

Procedure:

  • Cell Preparation: Isolate DRG neurons using standard enzymatic and mechanical dissociation methods. Plate the neurons on coated coverslips and allow them to adhere.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with adherent DRG neurons in the recording chamber and perfuse with the external solution.

    • Approach a neuron with the patch pipette and form a giga-ohm seal.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the neuron at a membrane potential of -80 mV.

    • Apply a depolarizing voltage step to elicit HVA calcium currents (e.g., a 50 ms step to 0 mV). A pre-pulse to -100 mV can be used to remove inactivation of some channel types.[4]

  • Data Acquisition:

    • Record baseline HVA calcium currents (ICa) for a stable period.

    • Perfuse the chamber with a sub-saturating concentration of BAM8-22 (e.g., 0.5 µM) and record the inhibited ICa.[2]

    • Co-apply BAM8-22 and this compound (e.g., 5 µM) to observe the potentiation of ICa inhibition.[2]

    • Perform a washout with the external solution to observe the reversibility of the effect.

    • (Optional) Use specific channel blockers to identify the subtypes of HVA channels affected.

  • Data Analysis:

    • Measure the peak amplitude of the inward ICa before and after drug application.

    • Calculate the percentage of current inhibition for each condition.

    • Construct current-voltage (I-V) relationships by applying a series of voltage steps.

Intracellular Calcium Imaging

This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to MRGPRX1 activation potentiated by this compound.

Experimental Workflow:

Calcium_Imaging_Workflow A Culture cells expressing MRGPRX1 B Load cells with Fluo-4 AM A->B C Acquire baseline fluorescence B->C D Apply BAM8-22 C->D E Apply BAM8-22 + this compound D->E F Data Analysis: Measure change in fluorescence intensity E->F

Workflow for calcium imaging analysis of MRGPRX1 activation.

Materials:

  • HEK293 cells stably expressing human MRGPRX1

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • BAM8-22

  • This compound

  • Fluorescence microscope with a camera and appropriate filter sets (excitation ~494 nm, emission ~516 nm for Fluo-4)

  • Image analysis software

Procedure:

  • Cell Culture: Plate HEK293-MRGPRX1 cells on glass-bottom dishes and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.[5][6]

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[5]

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature.

  • Image Acquisition:

    • Mount the dish on the fluorescence microscope.

    • Acquire a stable baseline fluorescence signal.

    • Add BAM8-22 (e.g., 10 nM) to the dish and record the change in fluorescence intensity over time.[1]

    • In a separate experiment or after washout, co-apply BAM8-22 and this compound (e.g., 190 nM) and record the fluorescence response.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the average fluorescence intensity within each ROI over time.

    • Normalize the fluorescence signal to the baseline fluorescence (F/F₀).

    • Quantify the peak response and the area under the curve for each condition.

Note on NRF2 Signaling: While some studies have linked the related Mas-related G protein-coupled receptor X2 (MRGPRX2) to the NRF2 signaling pathway in mast cells, a direct and established functional link between this compound-mediated MRGPRX1 activation and the NRF2 pathway in neurons, in the context of calcium channel modulation, is not well-documented in the current literature. Therefore, a dedicated protocol for this interaction is not provided. Researchers interested in exploring this potential link could investigate changes in the expression of NRF2 target genes following prolonged stimulation of MRGPRX1 with BAM8-22 and this compound in a relevant neuronal cell model.

References

Troubleshooting & Optimization

ML382 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML382. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound and to offer practical solutions for its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1] It does not activate the receptor on its own but enhances the receptor's response to its endogenous ligands.[1] MRGPRX1 is primarily expressed in sensory neurons and is involved in pain and itch signaling.[1][2][3]

Q2: What are the known solubility properties of this compound?

A2: this compound is a hydrophobic compound with poor aqueous solubility. It is known to be soluble in several organic solvents but is practically insoluble in aqueous buffers like PBS.[1]

Q3: Why is my this compound precipitating in my cell culture medium?

A3: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility. This often occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous medium, a phenomenon known as "solvent shock." The rapid change in solvent polarity causes the compound to crash out of solution.

Q4: Can I use heat to dissolve this compound?

A4: Gentle warming (e.g., to 37°C) can aid in the initial dissolution of this compound in an organic solvent. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. The stability of this compound at elevated temperatures in solution has not been extensively reported.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness immediately after diluting a concentrated stock solution into an aqueous buffer (e.g., PBS, cell culture media).

  • Inconsistent or lower-than-expected biological activity in assays.

Possible Causes:

  • Solvent Shock: Rapid dilution of a high-concentration organic stock solution into an aqueous medium.

  • Supersaturation: The final concentration of this compound exceeds its solubility limit in the aqueous medium.

Solutions:

  • Optimize Dilution Technique:

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Gradual Addition: Add the aqueous buffer to the this compound stock solution dropwise while vortexing to allow for gradual solvent exchange.

    • Pre-warm Medium: Using pre-warmed (37°C) cell culture medium can sometimes help maintain solubility during dilution.

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.

  • Use of Pluronic F-127: For in vitro assays, Pluronic F-127, a non-ionic surfactant, can be used to improve the solubility of hydrophobic compounds. Prepare a stock solution of Pluronic F-127 in your aqueous buffer and use this to dilute your this compound stock.

Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Lack of a clear dose-response relationship.

  • Lower than expected potency (higher EC50).

Possible Causes:

  • Precipitation in the Assay Plate: this compound may be precipitating over time in the incubator due to temperature changes or interactions with media components.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution.

Solutions:

  • Visual Inspection: Before and after incubation, inspect your assay plates under a microscope for any signs of precipitation.

  • Use of Low-Binding Plates: Consider using low-protein-binding microplates to minimize adsorption.

  • Include a Surfactant: A low concentration of a non-ionic surfactant like Tween-20 (around 0.01%) in the assay buffer can sometimes help maintain solubility and reduce non-specific binding, but should be tested for cell toxicity first.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility
DMF5 mg/mL
DMSO2 mg/mL
Ethanol3 mg/mL
PBS (pH 7.2)Insoluble

Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath sonicator (optional)

  • Microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 360.4 g/mol ).

  • Weigh the calculated amount of this compound into a microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Once fully dissolved, store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing this compound Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with serum)

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of your this compound stock solution in pure DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. b. From this 1 mM intermediate stock, perform the final dilution into your pre-warmed cell culture medium. This two-step dilution process can help prevent precipitation.

  • Final Dilution: a. To minimize "solvent shock," do not add a small volume of the DMSO stock directly into a large volume of medium. b. Instead, add the required volume of the this compound intermediate stock to a sterile microcentrifuge tube. c. Gradually add the pre-warmed cell culture medium to the tube containing the this compound stock while gently vortexing or flicking the tube. d. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.

  • Example for a 10 µM final concentration: a. Add 1 µL of a 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium. b. It is recommended to first add the 1 µL of stock to a smaller volume of medium (e.g., 100 µL), mix well, and then add this to the remaining 899 µL of medium.

Visualizations

ML382_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting ML382_solid This compound Solid Stock_Solution 10 mM Stock in DMSO ML382_solid->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Intermediate_Dilution Intermediate Dilution (in DMSO) Stock_Solution->Intermediate_Dilution Dilute Final_Dilution Final Working Solution (in Cell Culture Medium) Intermediate_Dilution->Final_Dilution Gradual Dilution Precipitation Precipitation? Final_Dilution->Precipitation Optimize Optimize Dilution (Serial Dilution, Warming) Precipitation->Optimize If Yes Use_Surfactant Use Surfactant (e.g., Pluronic F-127) Precipitation->Use_Surfactant If Still Yes

Caption: Workflow for preparing this compound solutions.

MRGPRX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MRGPRX1 MRGPRX1 Receptor Gq Gq Protein MRGPRX1->Gq activates TRPV1_TRPA1 TRPV1 / TRPA1 Channels MRGPRX1->TRPV1_TRPA1 sensitizes PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Cellular_Response Cellular Response (Pain/Itch Sensation) TRPV1_TRPA1->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->Cellular_Response PKC->Cellular_Response Ligand Endogenous Ligand (e.g., BAM8-22) Ligand->MRGPRX1 This compound This compound (PAM) This compound->MRGPRX1 enhances

Caption: MRGPRX1 signaling pathway.

References

Technical Support Center: ML382 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML382 in in vitro experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential issues related to off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My non-neuronal cell line, which does not express MrgX1, is showing a response to this compound. Is this an off-target effect?

A1: It is possible. While this compound is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1), it has been observed to interact with the serotonin receptor 5HT₂B at high concentrations.[1] If your cell line endogenously expresses 5HT₂B, you may be observing an off-target effect. We recommend performing a functional assay for 5HT₂B activation (e.g., calcium mobilization or IP1 accumulation) in your cell line in the presence of this compound alone to confirm this.

Troubleshooting Steps:

  • Confirm MrgX1 Expression: Verify the absence of MrgX1 expression in your cell line using RT-qPCR or Western blot.

  • Test for 5HT₂B Activity: Use a selective 5HT₂B antagonist to see if it blocks the observed effect of this compound.

  • Lower this compound Concentration: If possible, lower the concentration of this compound to a range where it is selective for MrgX1 and observe if the unexpected response is diminished.

Q2: I am not observing the expected potentiation of the MrgX1 agonist (e.g., BAM8-22) with this compound in my assay.

A2: This could be due to several factors related to your experimental setup or the specific properties of this compound.

Troubleshooting Steps:

  • Verify Agonist Concentration: Ensure you are using a sub-maximal concentration of the orthosteric agonist. As a PAM, this compound enhances the potency of the agonist, and this effect is most apparent at agonist concentrations around its EC₅₀.

  • Check Cell Health: Poor cell health can lead to a diminished response. Perform a cell viability assay (e.g., MTT or LDH) to ensure your cells are healthy.

  • Confirm MrgX1 Expression and Function: Ensure your cells express a functional MrgX1 receptor. You can verify this by observing a robust response to a saturating concentration of the orthosteric agonist alone.

  • Solubility of this compound: this compound is a hydrophobic molecule. Ensure it is fully dissolved in your assay buffer. You may need to use a low percentage of DMSO as a solvent. Always include a vehicle control with the same DMSO concentration.

Q3: I am observing cytotoxicity in my cell cultures after treatment with this compound. Is this expected?

A3: While extensive cytotoxicity data for this compound is not widely published, high concentrations of any small molecule can potentially induce cytotoxicity. The observed cytotoxicity could also be an off-target effect.

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: Use assays like MTT or LDH to determine the concentration at which this compound becomes cytotoxic to your specific cell line.

  • Distinguish Cytotoxicity from Anti-proliferative Effects: An MTT assay measures metabolic activity and a decrease could indicate either cell death or reduced proliferation. An LDH assay, which measures membrane integrity, can help distinguish between these possibilities.

  • Consider the Vehicle: If you are using a solvent like DMSO, ensure that the final concentration in your culture medium is not causing the cytotoxicity. Run a vehicle-only control.

Q4: Is this compound an NRF2 inhibitor? I have seen literature on a similarly named compound.

A4: This is a common point of confusion. This compound is a selective positive allosteric modulator of MrgX1. You may be thinking of ML385 , which is a known inhibitor of the NRF2 pathway. It is crucial to ensure you are using the correct compound for your intended biological question.

Quantitative Data on this compound Selectivity

The following table summarizes the known selectivity profile of this compound from a broad panel screening.

Target FamilyTargetAssay TypeThis compound Concentration% InhibitionReference
GPCRSerotonin Receptor 5HT₂BRadioligand Binding10 µM63%[1]
GPCR67 other GPCRs, Ion Channels, and TransportersRadioligand Binding10 µM< 50%[1]
GPCRMrgX2Functional AssayUp to 10 µMNo significant effect[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for a competitive radioligand binding assay to assess the interaction of this compound with a potential off-target GPCR.

Materials:

  • Cell membranes expressing the target receptor.

  • A suitable radioligand for the target receptor (e.g., [³H]-ligand).

  • Non-labeled competing ligand for the target receptor.

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a dilution series of this compound and the unlabeled competing ligand in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the unlabeled competing ligand.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding by this compound.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest.

  • Complete culture medium.

  • This compound

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a dilution series of this compound in culture medium.

  • Remove the old medium and add the this compound dilutions to the cells. Include a vehicle-only control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Workflows

ML382_MrgX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MrgX1 MrgX1 Receptor Gq Gq Protein MrgX1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves BAM8_22 BAM8-22 (Agonist) BAM8_22->MrgX1 binds This compound This compound (PAM) This compound->MrgX1 binds allosterically IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response leads to

Caption: Signaling pathway of the MrgX1 receptor activated by its agonist BAM8-22 and positively modulated by this compound.

Off_Target_Screening_Workflow Start Start: Compound of Interest (this compound) Primary_Screen Primary Screen: Broad Panel Radioligand Binding Assay (e.g., Eurofins Safety Panel) Start->Primary_Screen Cytotoxicity Cytotoxicity Assessment (e.g., MTT, LDH assays) Start->Cytotoxicity Hit_Identified Hit Identified? (% Inhibition > Threshold) Primary_Screen->Hit_Identified No_Hits No Significant Hits: Compound is Selective Hit_Identified->No_Hits No Secondary_Assay Secondary Assay: Functional Cellular Assay (e.g., Calcium Mobilization) Hit_Identified->Secondary_Assay Yes End End: Characterized Off-Target Profile No_Hits->End Confirmation Off-Target Confirmed? Secondary_Assay->Confirmation Confirmed Off-Target Confirmed: Determine IC₅₀/EC₅₀ Confirmation->Confirmed Yes Not_Confirmed Not Confirmed: Primary Hit Likely an Artifact Confirmation->Not_Confirmed No Confirmed->End Not_Confirmed->End Cytotoxicity->End ML382_vs_ML385 cluster_this compound This compound cluster_ML385 ML385 This compound This compound MrgX1 MrgX1 Receptor This compound->MrgX1 Positive Allosteric Modulator ML385 ML385 NRF2 NRF2 Pathway ML385->NRF2 Inhibitor

References

Technical Support Center: Optimizing ML382 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ML382 for cell culture experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.

Introduction to this compound

This compound is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1] As a PAM, this compound enhances the activity of the endogenous ligand (agonist) at the MRGPRX1 receptor, rather than activating it directly.[1][2] It is crucial to note that while the topic mentions optimizing this compound concentration, there is a common misconception about its mechanism of action. Current scientific literature does not support a direct role for this compound in activating the NRF2 signaling pathway. Instead, its effects are mediated through the MRGPRX1 signaling cascade. One study has suggested an indirect link between the related receptor MRGPRX2 and the NRF2 pathway through the action of resveratrol, but this has not been demonstrated for this compound and MRGPRX1.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator of MRGPRX1.[1] It binds to a site on the receptor distinct from the orthosteric site where the endogenous agonist binds. This binding enhances the receptor's response to the agonist, increasing its potency and efficacy.[1][2]

Q2: Does this compound activate the NRF2 pathway?

A2: There is currently no direct evidence to suggest that this compound activates the NRF2 signaling pathway. Its known mechanism of action is through the potentiation of MRGPRX1 signaling.[1][2]

Q3: What is a typical starting concentration for this compound in cell culture?

A3: A typical starting concentration for this compound can range from 1 µM to 10 µM, based on published studies.[1][2] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. A dose-response experiment is essential to determine the optimal concentration for your system.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q5: What are potential off-target effects of this compound?

A5: While this compound is reported to be selective for MRGPRX1, all small molecules have the potential for off-target effects, especially at high concentrations. To mitigate this, it is crucial to use the lowest effective concentration determined through a dose-response curve and include appropriate controls in your experiments.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound in cell culture experiments.

Issue Possible Cause(s) Suggested Solution(s)
Poor Solubility/Precipitation in Media - High final concentration of this compound. - High final concentration of DMSO. - Interaction with media components.- Ensure the final DMSO concentration is low (typically <0.5%). - Prepare fresh dilutions from a clear stock solution for each experiment. - Visually inspect the media for any precipitation after adding this compound. - Consider using a different solvent if solubility issues persist, ensuring solvent controls are included.
High Cell Death/Cytotoxicity - this compound concentration is too high. - Solvent (e.g., DMSO) toxicity. - Off-target effects. - Contamination of cell culture.- Perform a dose-response experiment to determine the optimal non-toxic concentration. - Always include a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. - Reduce the incubation time with this compound. - Regularly check for and address any potential cell culture contamination.[5]
Inconsistent or No Effect - Sub-optimal concentration of this compound. - Absence or low levels of the endogenous agonist for MRGPRX1. - Low or no expression of MRGPRX1 in the cell line. - Degradation of this compound. - Inconsistent cell culture conditions.- Re-evaluate the optimal concentration using a dose-response curve. - Ensure the presence of an MRGPRX1 agonist, as this compound is a PAM. - Verify the expression of MRGPRX1 in your cell line using techniques like qPCR or western blotting. - Prepare fresh this compound dilutions for each experiment from a properly stored stock solution. - Standardize cell culture parameters such as passage number and confluency.
High Background Signal in Assays - Non-specific binding of this compound. - Issues with the assay reagents or protocol. - Unhealthy or stressed cells.- Use the lowest effective concentration of this compound. - Optimize assay conditions, including blocking steps and wash protocols. - Ensure cells are healthy and in the exponential growth phase before starting the experiment.

Experimental Protocols

Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound for a specific cellular phenotype.

Materials:

  • Cells expressing MRGPRX1

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MRGPRX1 agonist

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Also, prepare a solution of the MRGPRX1 agonist at a fixed concentration (e.g., its EC20).

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound along with the fixed concentration of the MRGPRX1 agonist.

    • Include the following controls:

      • Vehicle control (medium with the same concentration of DMSO and agonist).

      • Agonist-only control.

      • Untreated cells (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the desired endpoint.

  • Cell Viability Assay: Add the chosen cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.[6]

Data Presentation:

This compound Conc. (µM)Agonist Conc. (nM)Normalized Response (Mean ± SD)
10010
33.310
11.110
3.710
1.210
0.410
0.1410
0.0510
0.01610
0 (Vehicle)10
0 (No Agonist)0
Target Engagement Assay using NanoBRET™

This protocol provides a method to confirm that this compound is engaging with its target, MRGPRX1, within living cells.[7]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding MRGPRX1-NanoLuc® fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer for MRGPRX1

  • This compound stock solution

  • White, 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Luminometer capable of measuring luminescence at two wavelengths

Procedure:

  • Transfection: Transfect the cells with the MRGPRX1-NanoLuc® fusion plasmid and seed them into the white assay plates. Incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM™.

    • Add the this compound dilutions to the wells, followed by the tracer.

    • Include a "no inhibitor" control.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

  • BRET Measurement: Read the plate on a luminometer equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the BRET ratios to the "no inhibitor" control.

    • Plot the normalized BRET ratio versus the log of the this compound concentration to determine the IC50 of target engagement.

Data Presentation:

This compound Conc. (µM)BRET Ratio (Mean ± SD)Normalized BRET Ratio
100
33.3
11.1
3.7
1.2
0.4
0.14
0.05
0.016
0 (No Inhibitor)

Visualizations

ML382_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist MRGPRX1 MRGPRX1 Agonist->MRGPRX1 Binds to orthosteric site This compound This compound This compound->MRGPRX1 Binds to allosteric site G_alpha_q11 Gαq/11 MRGPRX1->G_alpha_q11 Activates G_alpha_i Gαi MRGPRX1->G_alpha_i Activates PLC PLC G_alpha_q11->PLC Activates AC_inhibition Adenylyl Cyclase Inhibition G_alpha_i->AC_inhibition Leads to IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Leads to Dose_Response_Workflow A 1. Seed cells in 96-well plate B 2. Prepare serial dilutions of this compound + fixed concentration of agonist A->B C 3. Treat cells and include controls B->C D 4. Incubate for desired time (e.g., 24-72h) C->D E 5. Add cell viability reagent D->E F 6. Measure signal (absorbance/luminescence) E->F G 7. Plot dose-response curve and calculate EC50/IC50 F->G

References

Technical Support Center: Addressing ML382 Instability in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of ML382, a potent NRF2 inhibitor, in mouse plasma.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during in vivo experiments with this compound.

Issue 1: High Variability or Poor Reproducibility in In Vivo Efficacy Studies

Possible Cause: Inconsistent plasma concentrations of this compound due to its inherent instability.

Troubleshooting Workflow:

G A High Variability in Efficacy Data B Verify Formulation Integrity A->B Start Here C Assess Plasma Stability B->C Formulation is consistent E Refine Formulation Strategy B->E Precipitation or separation observed C->B Degradation is minimal D Optimize Dosing Regimen C->D Rapid degradation confirmed (short half-life) D->E Dosing optimization fails to achieve stable exposure

Figure 1. Troubleshooting workflow for high variability in efficacy studies.

Step-by-Step Guidance:

  • Verify Formulation Integrity: Before administration, visually inspect the this compound formulation for any signs of precipitation or phase separation. Ensure the compound is fully dissolved or homogenously suspended. If issues are observed, refer to the "Formulation Optimization" section in the FAQs.

  • Assess Plasma Stability: Perform an in vitro plasma stability assay to determine the half-life of this compound in mouse plasma. This will provide a quantitative measure of its stability and help in designing an appropriate dosing schedule. A detailed protocol for this assay is provided in the "Experimental Protocols" section.

  • Optimize Dosing Regimen: Based on the plasma stability data, consider more frequent dosing or a continuous infusion method to maintain therapeutic concentrations of this compound. For compounds with a short half-life, a single daily dose may not be sufficient to sustain exposure.

  • Refine Formulation Strategy: If instability remains a significant issue, a more advanced formulation approach may be necessary. Options include encapsulation in liposomes or nanoparticles to protect the compound from enzymatic degradation in the plasma.

Issue 2: Sub-optimal Therapeutic Efficacy Despite Correct Dosing

Possible Cause: Rapid metabolism of this compound leading to sub-therapeutic plasma concentrations.

Troubleshooting Workflow:

G A Sub-optimal Efficacy B Quantify this compound Plasma Concentration A->B Start Here B->A Concentration is within therapeutic range (re-evaluate model) C Investigate Metabolic Pathways B->C Low plasma concentration confirmed D Consider Co-administration with Enzyme Inhibitors C->D Specific metabolic enzymes identified E Structural Modification (Long-term) D->E Co-administration is not feasible or effective

Figure 2. Troubleshooting workflow for sub-optimal therapeutic efficacy.

Step-by-Step Guidance:

  • Quantify this compound Plasma Concentration: Collect plasma samples at various time points after administration and use a validated LC-MS/MS method to determine the concentration of this compound. A detailed protocol for LC-MS/MS quantification is provided in the "Experimental Protocols" section.

  • Investigate Metabolic Pathways: In vitro studies with mouse liver microsomes can help identify the primary metabolic pathways responsible for this compound degradation. This information is crucial for developing strategies to inhibit its metabolism.

  • Consider Co-administration with Enzyme Inhibitors: If a specific metabolic enzyme (e.g., a cytochrome P450 isozyme) is identified as the primary route of degradation, co-administration with a known inhibitor of that enzyme may increase the plasma half-life and exposure of this compound. This approach requires careful consideration of potential drug-drug interactions.

  • Structural Modification (Long-term Strategy): For long-term drug development, medicinal chemistry efforts can be directed towards modifying the this compound structure to block the sites of metabolic instability, thereby improving its intrinsic stability.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in plasma?

Q2: What are the primary mechanisms of this compound instability in plasma?

A2: The instability of small molecules like this compound in plasma is often due to enzymatic degradation by esterases, amidases, and proteases, as well as oxidative metabolism by enzymes such as cytochrome P450s present in the liver and other tissues.[1]

Q3: How can I improve the formulation of this compound to increase its stability?

A3: Several formulation strategies can be employed to enhance the stability of this compound:

  • Co-solvents: Using a mixture of solvents can improve the solubility and stability of the compound in the formulation.

  • Encapsulation: Incorporating this compound into lipid-based nanoparticles or liposomes can protect it from enzymatic degradation in the plasma.

  • pH Optimization: Adjusting the pH of the formulation can improve the chemical stability of the compound.

Q4: What is the mechanism of action of this compound as an NRF2 inhibitor?

A4: this compound inhibits the NRF2 signaling pathway. Under normal conditions, NRF2 is kept at low levels by KEAP1-mediated ubiquitination and proteasomal degradation. Upon exposure to oxidative stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. This compound is thought to interfere with the NRF2 transcriptional complex, preventing the expression of these target genes.

Data Presentation

The following table summarizes the expected pharmacokinetic parameters for an unstable NRF2 inhibitor in mice, based on published data for a similar compound, ML385.[2]

ParameterValueDescription
Half-life (t½) ~2.82 hoursTime required for the plasma concentration to decrease by half.
Route of Administration Intraperitoneal (IP)The method of drug delivery into the peritoneum.
Vehicle 10% DMSO, 90% Corn OilThe solvent system used to dissolve and administer the compound.

Experimental Protocols

Protocol 1: In Vitro Mouse Plasma Stability Assay

Objective: To determine the in vitro half-life of this compound in mouse plasma.

Materials:

  • This compound

  • Pooled mouse plasma (with anticoagulant, e.g., heparin)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution with PBS to the desired starting concentration.

  • Add the this compound solution to pre-warmed mouse plasma in a 96-well plate to initiate the reaction (final DMSO concentration should be <1%).

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound concentration.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life.

Protocol 2: Quantification of this compound in Mouse Plasma by LC-MS/MS

Objective: To accurately measure the concentration of this compound in mouse plasma samples.

Materials:

  • Mouse plasma samples containing this compound

  • Acetonitrile

  • Formic acid

  • Internal standard

  • LC-MS/MS system with a C18 column

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound in blank plasma.

    • Quantify the concentration of this compound in the experimental samples by interpolating from the standard curve.

Mandatory Visualization

NRF2 Signaling Pathway and Inhibition by this compound

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds and promotes ubiquitination Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Ub Ubiquitin Ub->NRF2 Oxidative_Stress Oxidative Stress Oxidative_Stress->KEAP1 Inactivates ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription This compound This compound This compound->NRF2_n Inhibits transcriptional activity

Figure 3. NRF2 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Overcoming Limitations of ML382 in Non-Oral Dosing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the non-oral administration of ML382. The information is presented in a question-and-answer format, with troubleshooting guides to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is non-oral dosing necessary for in vivo studies with this compound?

A1: this compound exhibits instability in liver microsomes, which leads to high clearance and poor bioavailability when administered orally.[1] Therefore, for in vivo experiments, non-oral routes such as intraperitoneal (IP), subcutaneous (SC), or intrathecal (i.th.) injections are recommended to ensure adequate systemic exposure.[1]

Q2: What are the recommended non-oral routes of administration for this compound?

A2: The primary literature suggests intraperitoneal (IP), subcutaneous (SC), and intrathecal (i.th.) routes for in vivo studies with this compound.[1] The choice of route will depend on the specific experimental goals, such as systemic versus central nervous system (CNS) delivery.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[2][3] It enhances the potency of the endogenous ligand, BAM8-22, in activating the receptor.[1][4] this compound itself does not activate MRGPRX1 in the absence of an agonist.[1]

Formulation and Solubility

Q4: What are suitable vehicles for formulating this compound for non-oral injections?

A4: Due to its poor water solubility, this compound requires a non-aqueous or co-solvent-based vehicle for administration. Based on its known solubility profile and general formulation principles for poorly water-soluble compounds, the following vehicles can be considered:

  • Dimethyl sulfoxide (DMSO): this compound is soluble in DMSO at a concentration of 2 mg/mL.[5] For in vivo use, it is crucial to dilute the DMSO with a biocompatible vehicle like saline or phosphate-buffered saline (PBS) to minimize toxicity. A final DMSO concentration of 10% or less in the injection volume is generally recommended.

  • Ethanol: this compound has a solubility of 3 mg/mL in ethanol.[5] Similar to DMSO, ethanol should be diluted with aqueous solutions for injection.

  • Polyethylene glycol (PEG) and Propylene Glycol: These are common co-solvents used to dissolve drugs with intermediate solubility and are generally well-tolerated at lower concentrations.[2]

  • Oil-based vehicles: For highly lipophilic drugs, oil-based vehicles like corn oil, olive oil, or sesame oil can be used, particularly for subcutaneous administration.[2]

  • Cyclodextrins: These can be used to enhance the aqueous solubility of hydrophobic drugs.

It is essential to perform small-scale formulation tests to ensure the stability and solubility of this compound in the chosen vehicle system before animal administration.

Q5: How can I prepare a stock solution of this compound?

A5: A stock solution of this compound can be prepared by dissolving it in an organic solvent such as DMSO or ethanol.[5] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2] The stability of compounds in DMSO is generally good, but repeated freeze-thaw cycles should be avoided.[6][7]

Quantitative Data Summary
PropertyValueReference
Molecular Weight 360.4 g/mol [5]
Solubility in DMSO 2 mg/mL[5]
Solubility in Ethanol 3 mg/mL[5]
Solubility in DMF 5 mg/mL[5]
Solubility in PBS (pH 7.2) Insoluble[5]

Experimental Protocols & Methodologies

Q6: Can you provide a general protocol for intraperitoneal (IP) injection of this compound in mice?

A6: The following is a general protocol for IP injection in mice, which should be adapted based on your specific experimental needs and institutional guidelines.

  • Formulation Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final DMSO concentration should ideally be below 10%.

    • Ensure the final formulation is a clear solution with no precipitation. Gently warm the solution if necessary to aid dissolution.

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen.

  • Injection Procedure:

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Insert a 25-27 gauge needle at a 10-20 degree angle.

    • Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.

    • Inject the solution slowly. The recommended maximum injection volume for a mouse is 10 mL/kg.[8]

  • Post-injection Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions.

Q7: What are the key considerations for subcutaneous (SC) administration of this compound?

A7: For subcutaneous injections, consider the following:

  • Formulation: Oil-based vehicles or aqueous suspensions can be used for SC administration of poorly soluble compounds.[1][2] The formulation should be non-irritating to the subcutaneous tissue.

  • Injection Volume: The volume of the injection should be kept low to avoid discomfort and leakage from the injection site.

  • Injection Site: Common sites for SC injections in rodents include the loose skin over the back and neck.

  • Absorption: Absorption from the subcutaneous space is generally slower than from the intraperitoneal cavity.

Q8: What are the specific challenges of intrathecal (i.th.) administration of this compound?

A8: Intrathecal administration delivers the compound directly to the cerebrospinal fluid (CSF) and requires specialized surgical skills.

  • Sterility: The formulation must be sterile to prevent infection.

  • Volume: The injection volume is very small and must be precisely controlled.

  • Preservatives: Formulations for intrathecal injection must be preservative-free, as preservatives like benzyl alcohol can be neurotoxic.[9]

  • pH and Osmolality: The pH and osmolality of the formulation should be close to physiological levels to avoid irritation.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution with aqueous buffer.

Potential Cause Troubleshooting Step
Poor aqueous solubility of this compound.- Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final formulation, while staying within toxicologically acceptable limits. - Consider using a different co-solvent system (e.g., PEG, propylene glycol). - Explore the use of solubilizing agents such as cyclodextrins.
Temperature change during mixing.- Gently warm the aqueous diluent before adding the this compound stock solution. - Prepare the formulation immediately before use.
Incorrect pH.- Ensure the pH of the aqueous buffer is compatible with this compound solubility.

Issue 2: Animal shows signs of pain or irritation at the injection site.

Potential Cause Troubleshooting Step
High concentration of organic solvent (e.g., DMSO, ethanol).- Reduce the final concentration of the organic solvent in the injection volume. - Use a less irritating co-solvent if possible.
Non-physiological pH or osmolality of the formulation.- Adjust the pH of the formulation to be closer to physiological pH (around 7.4). - Ensure the formulation is isotonic.
Precipitation of the compound at the injection site.- Re-evaluate the formulation for stability and solubility. Consider using a different vehicle or a suspension formulation for subcutaneous administration.[1]

Issue 3: Inconsistent or low in vivo efficacy.

| Potential Cause | Troubleshooting Step | | Poor bioavailability from the chosen route. | - For IP injections, ensure proper injection technique to avoid injection into the gut or other organs. - For SC injections, consider that absorption may be slow and variable. A different formulation or route might be necessary. | | Degradation of this compound in the formulation. | - Prepare the formulation fresh before each experiment. - Assess the stability of this compound in the chosen vehicle over the duration of the experiment. | | Suboptimal dosing regimen. | - Perform a dose-response study to determine the optimal dose for the desired effect. |

Visualizations

Signaling Pathway of this compound

ML382_Pathway This compound Signaling Pathway cluster_binding Receptor Binding This compound This compound BAM8_22 BAM8-22 (Agonist) MRGPRX1 MRGPRX1 Receptor This compound->MRGPRX1 Allosteric Binding BAM8_22->MRGPRX1 Orthosteric Binding G_protein G-protein Signaling MRGPRX1->G_protein Activates Downstream Downstream Cellular Response (e.g., Inhibition of Ca2+ channels) G_protein->Downstream Initiates

Caption: this compound acts as a positive allosteric modulator of the MRGPRX1 receptor.

Experimental Workflow for Non-Oral Dosing

experimental_workflow General Workflow for Non-Oral Dosing of this compound start Start formulation Formulation Preparation (this compound in appropriate vehicle) start->formulation solubility_check Solubility & Stability Check formulation->solubility_check solubility_check->formulation Precipitation/Instability animal_prep Animal Preparation (Acclimation & Handling) solubility_check->animal_prep Stable & Soluble injection Injection (IP, SC, or i.th.) animal_prep->injection monitoring Post-injection Monitoring (Adverse effects, behavior) injection->monitoring data_collection Data Collection (Pharmacokinetics, Efficacy) monitoring->data_collection end End data_collection->end

Caption: A generalized workflow for in vivo experiments using non-oral this compound.

Troubleshooting Logic for Formulation Issues

troubleshooting_logic Troubleshooting Formulation Precipitation start Precipitate Observed in Formulation increase_cosolvent Increase Co-solvent % start->increase_cosolvent change_vehicle Change Vehicle System (e.g., add PEG, use oil) increase_cosolvent->change_vehicle No success Clear, Stable Solution increase_cosolvent->success Yes use_solubilizer Use Solubilizing Agent (e.g., Cyclodextrin) change_vehicle->use_solubilizer No change_vehicle->success Yes use_solubilizer->start No - Re-evaluate Approach use_solubilizer->success Yes

Caption: A decision tree for troubleshooting this compound formulation precipitation.

References

troubleshooting ML382 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ML382. Our aim is to help you address variability in your experimental results and ensure the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1][2][3][4] It does not activate the receptor on its own but enhances the potency of the endogenous ligand, BAM8-22, in activating MRGPRX1.[1]

Q2: Is this compound an inhibitor of the NRF2 pathway?

Currently, there is no published evidence to suggest that this compound directly inhibits or modulates the NRF2 signaling pathway. Its well-characterized activity is as a PAM of MRGPRX1. If you are observing effects that you hypothesize are related to the NRF2 pathway, it is crucial to conduct rigorous control experiments to rule out off-target effects or indirect cellular responses.

Q3: What are the known off-target effects of this compound?

This compound is known to be highly selective for MRGPRX1. However, one study reported that at a concentration of 10 µM, this compound showed some inhibitory activity (63%) at the serotonin receptor 5HT2B. Researchers should be aware of this potential off-target effect, especially when working with high concentrations of the compound or in systems where 5HT2B is endogenously expressed and functionally relevant.[5][6][7][8][9]

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO (2 mg/mL), DMF (5 mg/mL), and Ethanol (3 mg/mL).[1] It is insoluble in PBS (pH 7.2).[1] For long-term storage, it is recommended to store the solid compound at 2-8°C.[2][3][4] Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Experimental Variability

Issue 1: High Variability in Potency (EC50) of this compound Between Experiments

High variability in the measured potency of this compound can arise from several factors. This guide will help you systematically troubleshoot and identify the potential source of this inconsistency.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Solubility and Stability - Ensure complete solubilization: Visually inspect your stock solution for any precipitate. Briefly vortex or sonicate if necessary. - Prepare fresh dilutions: Avoid using old dilutions of this compound for your experiments. Prepare fresh working solutions from a frozen stock for each experiment. - Minimize freeze-thaw cycles: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Cell Health and Passage Number - Monitor cell morphology: Regularly check your cells under a microscope to ensure they are healthy and not overgrown. - Use a consistent passage number: Use cells within a narrow passage number range for all your experiments, as receptor expression levels and signaling efficiency can change with prolonged culturing.
Assay Conditions - Consistent agonist concentration: As a PAM, the apparent potency of this compound is dependent on the concentration of the orthosteric agonist (BAM8-22) used. Ensure you are using a consistent and appropriate concentration of BAM8-22 in all assays. - Incubation times: Standardize the incubation times for both this compound and the agonist. - Serum concentration: Components in serum can sometimes interfere with compound activity. If feasible, consider reducing the serum concentration during the assay.
Reagent Quality - Lot-to-lot variability of reagents: Use the same lot of critical reagents, such as cell culture media, serum, and the orthosteric agonist, for a set of experiments. If you need to switch to a new lot, perform a bridging experiment to ensure consistency. - Purity of this compound: Verify the purity of your this compound compound. If you suspect degradation or impurity, consider obtaining a fresh batch from a reputable supplier.
Operator Variability - Standardized pipetting techniques: Ensure consistent and accurate pipetting, especially for serial dilutions and additions to assay plates. - Consistent timing: Adhere to a strict timeline for all steps of the experiment across different runs and operators.

Experimental Protocols

In Vitro MRGPRX1 Activation Assay (Calcium Flux)

This protocol describes a cell-based assay to measure the potentiation of BAM8-22-induced calcium flux by this compound in HEK293 cells stably expressing MRGPRX1.

Materials:

  • HEK293 cells stably expressing human MRGPRX1

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • BAM8-22 (orthosteric agonist)

  • This compound

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Plating: Seed the MRGPRX1-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a loading solution of your chosen calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization. Aspirate the cell culture medium from the plates and add the dye loading solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of BAM8-22 at a concentration that will yield an EC20 response in your assay system.

  • Assay Execution: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence plate reader. c. Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes). d. Measure the baseline fluorescence. e. Inject the EC20 concentration of BAM8-22 and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Plot the ΔF against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.

Visualizations

Signaling Pathway of this compound at MRGPRX1

ML382_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BAM8_22 BAM8-22 (Agonist) MRGPRX1 MRGPRX1 BAM8_22->MRGPRX1 Binds to orthosteric site This compound This compound (PAM) This compound->MRGPRX1 Binds to allosteric site Gq Gq MRGPRX1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates

Caption: Signaling pathway of this compound as a positive allosteric modulator of MRGPRX1.

Experimental Workflow for Troubleshooting this compound Variability

Troubleshooting_Workflow start High Variability in This compound Results check_compound Check Compound Preparation & Storage start->check_compound check_cells Evaluate Cell Health & Passage Number start->check_cells check_assay Review Assay Parameters start->check_assay check_reagents Verify Reagent Quality & Consistency start->check_reagents solution_compound Prepare Fresh Stocks/ Dilutions, Aliquot check_compound->solution_compound solution_cells Use Consistent Passage #, Monitor Morphology check_cells->solution_cells solution_assay Standardize Agonist Conc. & Incubation Times check_assay->solution_assay solution_reagents Use Same Lot #, Qualify New Lots check_reagents->solution_reagents end Consistent Results solution_compound->end solution_cells->end solution_assay->end solution_reagents->end

Caption: A logical workflow for troubleshooting experimental variability with this compound.

Logical Relationships in Allosteric Modulation

Allosteric_Modulation_Logic cluster_ligands Ligands cluster_receptor Receptor cluster_response Cellular Response Agonist Orthosteric Agonist (e.g., BAM8-22) Receptor GPCR (MRGPRX1) Agonist->Receptor Binds to orthosteric site Agonist_Response Agonist-Induced Response Agonist->Agonist_Response Leads to Potentiated_Response Potentiated Response Agonist->Potentiated_Response Leads to PAM Positive Allosteric Modulator (e.g., this compound) PAM->Receptor Binds to allosteric site PAM->Potentiated_Response Leads to No_Response No/Basal Response Receptor->No_Response No Agonist Receptor->Agonist_Response Leads to Receptor->Potentiated_Response Leads to

Caption: Logical relationships between ligands and cellular response in positive allosteric modulation.

References

Technical Support Center: Investigating ML382-Induced Desensitization of MRGPRX1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential for ML382-induced desensitization of the Mas-related G protein-coupled receptor X1 (MRGPRX1). As direct experimental evidence on this specific topic is limited, this guide combines established principles of GPCR pharmacology with known characteristics of this compound and MRGPRX1 to help you design, troubleshoot, and interpret your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with MRGPRX1?

This compound is a potent and selective positive allosteric modulator (PAM) of MRGPRX1.[1][2] It does not activate the receptor on its own but enhances the potency of orthosteric agonists, such as the endogenous peptide BAM8-22.[1] This means that in the presence of this compound, a lower concentration of BAM8-22 is required to elicit a response.

Q2: What is GPCR desensitization?

GPCR desensitization is a process that attenuates the receptor's response to a prolonged or repeated stimulus. Key mechanisms include:

  • Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor.

  • β-arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.

  • Uncoupling: β-arrestin binding uncouples the receptor from its G protein, halting the downstream signal.

  • Internalization: The receptor-β-arrestin complex is often targeted for internalization into endosomes. This can lead to either receptor degradation or recycling back to the cell surface.

Q3: Is there any direct evidence that this compound causes MRGPRX1 desensitization?

Currently, there are no published studies that directly demonstrate this compound-induced desensitization of MRGPRX1. As a PAM, this compound is not expected to activate the receptor and therefore is unlikely to independently trigger desensitization. However, by potentiating the effect of an agonist, it may indirectly influence the rate and extent of agonist-induced desensitization.

Q4: What is the primary signaling pathway of MRGPRX1?

MRGPRX1 primarily couples to Gαq and Gαi proteins.[3] Activation of Gαq leads to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Troubleshooting Guides

Problem 1: Observing a decrease in MRGPRX1 signaling over time in the presence of BAM8-22 and this compound.

This could be indicative of agonist-induced desensitization that is potentially enhanced by this compound.

Possible Causes and Troubleshooting Steps:

  • Agonist-induced desensitization: This is the most likely cause. The continuous presence of BAM8-22 will activate the receptor and initiate the desensitization cascade.

    • Troubleshooting: Perform a time-course experiment measuring intracellular calcium or another downstream signaling event. You would expect to see an initial peak in signaling followed by a decline as desensitization occurs.

  • This compound-enhanced desensitization: By increasing the potency of BAM8-22, this compound may lead to a more rapid or pronounced desensitization at a given agonist concentration.

    • Troubleshooting: Compare the rate and extent of desensitization in the presence of a fixed concentration of BAM8-22 with and without this compound. An increased rate of signal decay in the presence of this compound would suggest an enhancement of desensitization.

  • Cell health issues: Prolonged exposure to drugs can affect cell viability.

    • Troubleshooting: Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) at the end of your experiment to ensure the observed decrease in signaling is not due to cell death.

Problem 2: No evidence of β-arrestin recruitment to MRGPRX1 in your assay.

Possible Causes and Troubleshooting Steps:

  • Assay sensitivity: The level of β-arrestin recruitment may be below the detection limit of your assay.

    • Troubleshooting: Ensure you are using a highly sensitive assay, such as the DiscoverX PathHunter β-arrestin assay, and that your cell line expresses a sufficient level of both MRGPRX1 and β-arrestin.[5][6][7]

  • Kinetics of interaction: The interaction between MRGPRX1 and β-arrestin may be transient.

    • Troubleshooting: Optimize the timing of your assay. Perform a time-course experiment to identify the peak of β-arrestin recruitment after agonist stimulation.

  • Agonist bias: Some agonists may preferentially signal through G proteins with minimal β-arrestin recruitment.

    • Troubleshooting: Test a range of BAM8-22 concentrations. It is also worth noting that the specific cellular context can influence signaling bias.

Problem 3: Inconsistent results in receptor internalization experiments.

Possible Causes and Troubleshooting Steps:

  • Suboptimal antibody or fluorescent protein: The antibody used for immunofluorescence may have low affinity or be non-specific. A fluorescent protein tag could interfere with receptor trafficking.

    • Troubleshooting: Validate your antibody with appropriate controls (e.g., cells not expressing the receptor). If using a fluorescently tagged receptor, ensure its localization and function are consistent with the untagged receptor.

  • Timing of observation: Receptor internalization is a dynamic process.

    • Troubleshooting: Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) after agonist stimulation to capture the internalization process.

  • Fixation and permeabilization artifacts: The methods used to prepare cells for imaging can alter cell morphology and protein localization.

    • Troubleshooting: Optimize your fixation and permeabilization protocols. Test different fixatives (e.g., paraformaldehyde vs. methanol) and detergents (e.g., Triton X-100 vs. saponin).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and BAM8-22 from the literature.

Table 1: Potency of this compound as a Positive Allosteric Modulator of MRGPRX1

ParameterValueCell SystemReference
EC50190 nMHEK293 cells (in the presence of 10 nM BAM8-22)[1][2]

Table 2: Effect of this compound on the Potency of BAM8-22 for Inhibition of ICa

This compound ConcentrationBAM8-22 IC50 (µM)Cell SystemReference
0 µM0.66 ± 0.05DRG neurons from MrgprX1 mice[1]
0.1 µM0.43 ± 0.02DRG neurons from MrgprX1 mice[1]
1 µM0.25 ± 0.02DRG neurons from MrgprX1 mice[1]
10 µM0.06 ± 0.01DRG neurons from MrgprX1 mice[1]
30 µM0.08 ± 0.01DRG neurons from MrgprX1 mice[1]

Key Experimental Protocols

β-Arrestin Recruitment Assay (Adapted from DiscoverX PathHunter Protocol)

This protocol is a general guideline for using the PathHunter β-arrestin assay to investigate MRGPRX1.

Materials:

  • PathHunter MRGPRX1 β-arrestin cell line (DiscoverX)

  • AssayComplete™ Cell Plating Reagent (DiscoverX)

  • BAM8-22

  • This compound

  • PathHunter Detection Reagents (DiscoverX)

  • White, solid-bottom 96-well or 384-well microplates

Procedure:

  • Cell Plating:

    • Harvest and resuspend PathHunter cells in AssayComplete™ Cell Plating Reagent at the recommended density.

    • Dispense the cell suspension into the wells of the microplate.

    • Incubate overnight at 37°C in a humidified CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of BAM8-22 and this compound in the appropriate assay buffer.

    • For testing the effect of this compound, pre-incubate the cells with this compound for a specified time (e.g., 30 minutes) before adding BAM8-22.

  • Incubation:

    • Incubate the plate at 37°C for 60-90 minutes. The optimal incubation time should be determined empirically.

  • Detection:

    • Prepare the PathHunter Detection Reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the chemiluminescent signal using a plate reader.

Receptor Internalization Assay by Confocal Microscopy

This protocol provides a general framework for visualizing MRGPRX1 internalization.

Materials:

  • HEK293 cells stably expressing fluorescently tagged MRGPRX1 (e.g., MRGPRX1-GFP)

  • Glass-bottom dishes or coverslips

  • BAM8-22

  • This compound

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding:

    • Seed the MRGPRX1-expressing HEK293 cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with vehicle, BAM8-22, this compound, or a combination of BAM8-22 and this compound for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Fixation:

    • Wash the cells with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

    • Image the cells using a confocal microscope. Acquire Z-stacks to visualize the distribution of the receptor throughout the cell. Internalization will be observed as a shift from plasma membrane localization to intracellular puncta.

Visualizations

MRGPRX1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular BAM8_22 BAM8-22 (Agonist) MRGPRX1 MRGPRX1 BAM8_22->MRGPRX1 Binds to orthosteric site This compound This compound (PAM) This compound->MRGPRX1 Binds to allosteric site Gq Gαq MRGPRX1->Gq Activates Gi Gαi MRGPRX1->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: MRGPRX1 Signaling Pathways.

GPCR_Desensitization_Workflow Agonist_Binding 1. Agonist Binding (e.g., BAM8-22) Receptor_Activation 2. Receptor Activation (MRGPRX1) Agonist_Binding->Receptor_Activation GRK_Phosphorylation 3. GRK Phosphorylation Receptor_Activation->GRK_Phosphorylation Arrestin_Recruitment 4. β-Arrestin Recruitment GRK_Phosphorylation->Arrestin_Recruitment Uncoupling 5. G Protein Uncoupling Arrestin_Recruitment->Uncoupling Internalization 6. Receptor Internalization Arrestin_Recruitment->Internalization Recycling Recycling to Membrane Internalization->Recycling Degradation Lysosomal Degradation Internalization->Degradation

Caption: General GPCR Desensitization Workflow.

Troubleshooting_Logic Start Observing Decreased MRGPRX1 Signal? Is_Agonist_Present Is an agonist (BAM8-22) present for a prolonged period? Start->Is_Agonist_Present Agonist_Desensitization Likely Agonist-Induced Desensitization Is_Agonist_Present->Agonist_Desensitization Yes No_Agonist_Desensitization Desensitization is unlikely if no agonist is present Is_Agonist_Present->No_Agonist_Desensitization No Check_ML382_Effect Compare desensitization rate with and without this compound Agonist_Desensitization->Check_ML382_Effect Check_Cell_Viability Check for Cytotoxicity Agonist_Desensitization->Check_Cell_Viability ML382_Enhancement This compound may be enhancing agonist-induced desensitization Check_ML382_Effect->ML382_Enhancement No_Agonist_Desensitization->Check_Cell_Viability

Caption: Troubleshooting Logic for Decreased Signal.

References

Technical Support Center: Managing ML382 Stability for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of ML382 for reliable and reproducible long-term studies. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

I. FAQs: Quick Answers to Common Questions

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For optimal stability, aliquot the stock solution into small, tightly sealed vials to minimize exposure to moisture and air, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially lead to degradation.[1]

Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?

A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity. However, the tolerance can be cell-line specific, so it is crucial to include a vehicle control (medium with the same DMSO concentration as the treated samples) in your experiments.[2]

Q4: I observe precipitation after diluting my this compound DMSO stock into aqueous cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. To address this, you can try the following:

  • Lower the final concentration: The concentration of this compound may be exceeding its aqueous solubility.

  • Pre-warm the medium: Adding the DMSO stock to pre-warmed cell culture medium can sometimes improve solubility.

  • Increase mixing: Gently vortex or pipette the solution up and down immediately after adding the DMSO stock to ensure rapid and uniform dispersion.

  • Use a solubilizing agent: In some cases, a small amount of a biocompatible surfactant or cyclodextrin can be used to enhance solubility, but this should be carefully validated for its effects on your experimental system.

Q5: How can I determine if my this compound is degrading in my long-term experiment?

A5: You can assess the stability of this compound in your experimental conditions by performing a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves collecting samples from your cell culture medium (without cells) at different time points and quantifying the amount of intact this compound remaining. A decrease in the peak area corresponding to this compound over time would indicate degradation.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during long-term studies with this compound.

Issue 1: High Variability in Experimental Results
Possible Cause Suggested Solution
Inconsistent this compound concentration due to degradation of stock solution.Prepare fresh stock solutions of this compound from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles.[1] Periodically check the purity of the stock solution using HPLC.
Degradation of this compound in cell culture medium over the course of the experiment.Perform a stability study of this compound in your specific cell culture medium at 37°C to determine its half-life.[3][4] Based on the stability data, consider replenishing the medium with freshly diluted this compound at appropriate intervals.
Inconsistent cell seeding density or cell health.Ensure uniform cell seeding across all wells. Regularly monitor cell morphology and viability to ensure the observed effects are not due to general cytotoxicity.
Pipetting errors, especially with small volumes of concentrated stock solutions.Use calibrated pipettes and appropriate pipetting techniques. For highly concentrated stocks, consider performing serial dilutions to work with larger, more manageable volumes.
Issue 2: Loss of this compound Activity Over Time
Possible Cause Suggested Solution
Chemical degradation of this compound in the aqueous environment of the cell culture medium.As mentioned above, determine the stability of this compound in your specific medium. If degradation is significant, adjust your experimental protocol to include more frequent media changes with fresh compound.
Adsorption of this compound to plasticware (e.g., plates, flasks, pipette tips).Use low-protein-binding plasticware. Include a control group without cells to assess the extent of non-specific binding to the culture vessels.
Cellular metabolism of this compound.Analyze cell lysates and culture supernatant over time by LC-MS to identify potential metabolites. If metabolism is rapid, a higher initial concentration or more frequent dosing may be necessary.

III. Data Presentation: Stability of Small Molecules in Solution

Table 1: Stability of a Small Molecule Inhibitor in DMSO at Various Temperatures

Time% Remaining at -20°C% Remaining at 4°C% Remaining at Room Temperature
0 hours 100%100%100%
24 hours User DataUser DataUser Data
1 week User DataUser DataUser Data
1 month User DataUser DataUser Data
3 months User DataUser DataUser Data
Data should be generated by analyzing the concentration of the compound at each time point by HPLC or LC-MS and comparing it to the initial concentration at time 0.

Table 2: Stability of a Small Molecule Inhibitor in Cell Culture Medium at 37°C

Time% Remaining in Medium without Serum% Remaining in Medium with 10% FBS
0 hours 100%100%
2 hours User DataUser Data
8 hours User DataUser Data
24 hours User DataUser Data
48 hours User DataUser Data
This table illustrates how to present stability data in a typical cell culture medium. The presence of serum can sometimes affect compound stability.[3]

IV. Experimental Protocols

Protocol 1: Assessing the Stability of this compound in DMSO

Objective: To determine the stability of this compound in DMSO at different storage temperatures over time.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Amber, tightly sealed vials

  • HPLC or LC-MS system

Methodology:

  • Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Aliquoting: Prepare multiple small aliquots of the stock solution in amber, tightly sealed vials to minimize exposure to light and moisture.

  • Storage: Store the aliquots at the desired temperatures (e.g., -20°C, 4°C, and room temperature).

  • Time Points: At designated time points (e.g., 0, 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition for analysis.

  • Sample Analysis: Analyze the concentration and purity of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area of the time 0 sample to calculate the percentage of this compound remaining.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

Objective: To evaluate the stability of this compound in a specific cell culture medium at 37°C.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes or a 24-well plate

  • 37°C incubator with 5% CO₂

  • HPLC or LC-MS system

Methodology:

  • Preparation of Working Solution: Prepare the working solution of this compound by diluting the 10 mM DMSO stock into pre-warmed cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Incubation: Add the this compound-containing medium to sterile tubes or wells of a plate and incubate at 37°C in a humidified incubator with 5% CO₂. Prepare separate samples for each time point.

  • Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot from the corresponding tube or well.

  • Sample Quenching: Immediately stop any potential degradation by adding an equal volume of ice-cold acetonitrile to the collected sample. This will precipitate proteins and halt enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet any precipitates. Collect the supernatant for analysis.

  • Sample Analysis: Analyze the concentration of intact this compound in the supernatant using a validated HPLC or LC-MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

V. Mandatory Visualizations

Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense and detoxification. This compound is an inhibitor of the Nrf2 pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Stress Oxidative/Electrophilic Stress Stress->Keap1 Inactivation This compound This compound This compound->Nrf2 Inhibition sMaf sMaf Nrf2_n->sMaf ARE ARE sMaf->ARE Binding TargetGenes Cytoprotective Target Genes (e.g., NQO1, HO-1) ARE->TargetGenes Transcription

Caption: The Nrf2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

The following workflow outlines the key steps in assessing the stability of this compound in a solution.

Stability_Workflow A Prepare this compound Stock Solution in DMSO B Dilute into Test Solution (e.g., Cell Culture Medium) A->B C Incubate at Desired Temperature(s) B->C D Collect Aliquots at Multiple Time Points C->D E Quench Reaction (if necessary) D->E F Analyze by HPLC or LC-MS E->F G Quantify Remaining this compound and Plot vs. Time F->G Troubleshooting_Logic Start Reduced or Inconsistent This compound Efficacy Observed CheckStock Check Stock Solution: - Age? - Freeze-thaw cycles? Start->CheckStock PrepareFresh Prepare Fresh Stock Solution CheckStock->PrepareFresh Yes AssessStability Assess this compound Stability in Experimental Medium CheckStock->AssessStability No End Problem Resolved PrepareFresh->End ModifyProtocol Modify Protocol: - Replenish this compound - Shorten experiment duration AssessStability->ModifyProtocol Degradation Observed CheckCells Evaluate Cell Health and Density AssessStability->CheckCells Stable ModifyProtocol->End OptimizeCulture Optimize Cell Culture Conditions CheckCells->OptimizeCulture Issues Found CheckCells->End No Issues OptimizeCulture->End

References

identifying and mitigating artifacts in ML382 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers utilizing ML382 in various assays. The information is presented in a question-and-answer format to address common issues and potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).[1][2] It enhances the potency of the endogenous agonist, such as the peptide BAM8-22, at this receptor.[1][2] It is important to note that this compound does not directly activate the receptor on its own.[3]

Q2: In which assays is this compound typically used?

This compound is most commonly studied in cell-based functional assays that can measure the potentiation of MRGPRX1 activity. The primary assay used to characterize this compound and similar PAMs is the intracellular calcium flux assay, often performed using a FLIPR (Fluorometric Imaging Plate Reader) system.[4][5] Luciferase reporter gene assays downstream of MRGPRX1 signaling can also be employed.

Q3: What is the solubility of this compound?

Proper dissolution of this compound is critical for accurate and reproducible results. Below is a summary of its solubility in common laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO36.04100-
Ethanol7.2120Gentle warming may be required.[6]
PBS (pH 7.2)InsolubleInsolubleThis compound is poorly soluble in aqueous buffers.[7]

Q4: What are Pan-Assay Interference Compounds (PAINS) and is this compound considered one?

Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous high-throughput screening assays through non-specific mechanisms, leading to false-positive results. While this compound possesses chemical substructures (such as an arylsulfonamide and a benzamide) that can be found in some PAINS, there is no direct evidence in the published literature to classify this compound as a PAIN. It has been shown to be selective for MRGPRX1 over a wide range of other receptors and channels.[1] However, it is always good practice to perform counter-screens and secondary assays to confirm on-target activity.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Calcium Flux Assays

High variability between wells or experiments is a common issue in cell-based assays.

Possible Causes and Solutions:

  • Uneven Cell Plating: Inconsistent cell numbers per well will lead to variable responses.

    • Solution: Ensure a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.

  • Inconsistent Dye Loading: Variable loading of calcium-sensitive dyes will result in different baseline fluorescence and signal amplitudes.

    • Solution: Ensure thorough mixing of the dye-loading solution and consistent incubation times and temperatures for all plates.[8][9]

  • Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate in assay buffers, especially at higher concentrations.

    • Solution: Prepare this compound stock solutions in 100% DMSO. When diluting into aqueous assay buffer, ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5-1%. Visually inspect compound plates for any signs of precipitation.

  • Pipetting Errors: Small volume variations can lead to significant concentration differences.

    • Solution: Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments. Prepare master mixes of reagents where possible.

Issue 2: Apparent Agonist Activity of this compound in the Absence of an Orthosteric Agonist

This compound is a PAM and should not activate MRGPRX1 on its own. If you observe an increase in signal with this compound alone, it may be an artifact.

Possible Causes and Solutions:

  • Autofluorescence: this compound, like many small molecules, may possess intrinsic fluorescence at the excitation and emission wavelengths of your calcium dye (e.g., Fluo-4, Calcium 6).

    • Solution: Run a control experiment with this compound on cells that have not been loaded with the calcium dye to measure its intrinsic fluorescence. If significant, consider using a different calcium dye with a shifted spectrum.

  • Cellular Autofluorescence: The compound may induce autofluorescence in the cells themselves.

    • Solution: Include a control where this compound is added to untransfected cells (not expressing MRGPRX1) to see if the effect is target-independent.

  • Non-specific Effects on Cell Health: At high concentrations, compounds can induce cellular stress, leading to a release of intracellular calcium.

    • Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to your functional assay to determine the cytotoxic concentration of this compound. Ensure your assay concentrations are well below this threshold.

Issue 3: Unexpected Inhibition or a Blunted Response in Luciferase Reporter Assays

If using a luciferase reporter assay to measure downstream signaling, you might encounter a decrease in signal that is not due to the intended biological mechanism.

Possible Causes and Solutions:

  • Direct Luciferase Inhibition: Compounds containing arylsulfonamide motifs have been reported to inhibit luciferase enzymes.[10]

    • Solution: Perform a counter-screen using a purified luciferase enzyme and its substrate in a cell-free system. Add this compound to this reaction to see if it directly inhibits light production.

  • Interference with ATP Availability: Firefly luciferase is an ATP-dependent enzyme. If this compound affects cellular ATP levels, it will impact the luciferase signal.

    • Solution: Use a commercial ATP quantification assay to measure cellular ATP levels after treatment with ML328.

  • Promoter Cytotoxicity: High concentrations of the compound could be toxic, leading to reduced transcription and translation of the reporter gene.

    • Solution: As with the calcium flux assay, run a parallel cell viability assay to rule out cytotoxicity.

Quantitative Data on Common Assay Artifacts

The following table summarizes the prevalence of common artifacts observed in large-scale high-throughput screening campaigns. While not specific to this compound, this data highlights the importance of considering these potential issues.

Artifact TypePrevalence in HTS LibraryNotes
Compound Aggregation1.7% - 1.9%Often sensitive to the presence of non-ionic detergents like Triton X-100.[11][12]
Autofluorescence~1.8% of hitsHighly dependent on the excitation/emission wavelengths used in the assay.[11]
Luciferase Inhibition~5-12%A significant portion of compounds can inhibit firefly luciferase at typical screening concentrations.[10][13]
Reactive Compounds~1.5% of hitsThese compounds can covalently modify proteins, leading to non-specific effects.[11]

Experimental Protocols

Detailed Protocol: FLIPR-based Calcium Flux Assay for this compound

This protocol is designed for a 384-well plate format using HEK293 cells stably expressing MRGPRX1.

Materials:

  • HEK293 cells stably expressing human MRGPRX1

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Poly-D-lysine coated 384-well black-walled, clear-bottom plates

  • FLIPR Calcium 6 Assay Kit (or similar)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound (stock solution in 100% DMSO)

  • BAM8-22 (orthosteric agonist, stock solution in water or appropriate buffer)

  • FLIPR Tetra or similar fluorescence plate reader

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293-MRGPRX1 cells into poly-D-lysine coated 384-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 20,000 cells per well in 40 µL of culture medium).

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • On the day of the assay, prepare the Calcium 6 dye-loading solution according to the manufacturer's protocol, typically by dissolving the dye in the provided assay buffer.

    • Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[9]

  • Compound Preparation:

    • Prepare a dilution series of this compound in 100% DMSO. Then, dilute these into assay buffer to create a 4X final concentration working solution. The final DMSO concentration should be kept constant (e.g., 0.1%).

    • Prepare a 4X working solution of BAM8-22 at a concentration that gives a suboptimal response (e.g., EC₂₀).

  • Assay Measurement (FLIPR):

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to read fluorescence (e.g., Ex: 485 nm, Em: 525 nm) every 1-2 seconds.

    • First Addition (this compound): Add 10 µL of the 4X this compound working solution to the wells. Monitor the fluorescence for 2-3 minutes to establish a new baseline and observe any potential artifacts.

    • Second Addition (BAM8-22): Add 10 µL of the 4X BAM8-22 (EC₂₀) working solution. Continue to monitor the fluorescence for another 2-3 minutes to measure the potentiation of the calcium signal by this compound.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline after each addition.

    • For PAM activity, plot the response to the BAM8-22 addition as a function of the this compound concentration to determine the EC₅₀ of potentiation.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay plate_cells Seed HEK293-MRGPRX1 cells in 384-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight dye_loading Load cells with Calcium 6 dye flipr_setup Place plates in FLIPR dye_loading->flipr_setup prepare_compounds Prepare this compound and BAM8-22 plates prepare_compounds->flipr_setup add_this compound Add this compound (Read baseline) flipr_setup->add_this compound add_bam822 Add BAM8-22 (EC20) (Read potentiation) add_this compound->add_bam822 data_analysis Analyze fluorescence data add_bam822->data_analysis troubleshooting_logic start Unexpected Result in Assay is_calcium_assay Calcium Flux Assay? start->is_calcium_assay is_luciferase_assay Luciferase Assay? start->is_luciferase_assay high_variability High Variability? is_calcium_assay->high_variability Yes agonist_activity Agonist Activity? is_calcium_assay->agonist_activity No signal_inhibition Signal Inhibition? is_luciferase_assay->signal_inhibition Yes check_cells_dye Check cell plating and dye loading high_variability->check_cells_dye Yes check_solubility Check compound solubility and pipetting high_variability->check_solubility Yes check_autofluorescence Run autofluorescence controls agonist_activity->check_autofluorescence Yes check_viability Perform cell viability assay agonist_activity->check_viability Yes luciferase_counterscreen Run cell-free luciferase assay signal_inhibition->luciferase_counterscreen Yes atp_assay Measure cellular ATP levels signal_inhibition->atp_assay Yes signaling_pathway BAM822 BAM8-22 (Agonist) MRGPRX1 MRGPRX1 Receptor BAM822->MRGPRX1 Binds This compound This compound (PAM) This compound->MRGPRX1 Enhances Binding Gq Gq Protein MRGPRX1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers

References

Validation & Comparative

A Comparative Guide to ML382 and Other MRGPRX1 Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of Mas-related G protein-coupled receptor X1 (MRGPRX1) modulation, this guide provides a comprehensive comparison of ML382 with other notable modulators. This document outlines their performance based on available experimental data, details key experimental protocols, and visualizes the underlying signaling pathways.

MRGPRX1, a primate-specific receptor primarily expressed in sensory neurons, has emerged as a promising target for non-opioid pain and itch therapeutics.[1][2] Modulation of this receptor offers the potential for targeted analgesia with fewer side effects. This compound, a potent and selective positive allosteric modulator (PAM), has been a key tool in exploring this potential.[3][4] This guide will compare this compound with other known MRGPRX1 modulators, including the endogenous agonist BAM8-22, the synthetic agonist Compound 16, and another PAM, Compound 1t.

Performance Comparison of MRGPRX1 Modulators

The following table summarizes the quantitative data for key MRGPRX1 modulators, offering a side-by-side comparison of their potency and mechanism of action.

ModulatorTypePotency (EC50/IC50)Key FindingsCitations
This compound Positive Allosteric Modulator (PAM)EC50: 190 nMPotently and selectively enhances the activity of the endogenous agonist BAM8-22. Does not activate the receptor on its own.[3][4] In the presence of increasing concentrations of this compound, the IC50 of BAM8-22 for inhibiting high-voltage-activated calcium currents is significantly reduced.[5][6][3][4][5][6]
BAM8-22 Full AgonistIC50: 0.66 ± 0.05 µM (in the absence of this compound)An endogenous peptide agonist for MRGPRX1.[4][6] Its potency is significantly increased in the presence of this compound.[5][6][4][5][6]
Compound 16 Synthetic AgonistNot explicitly stated in the provided text.A novel pain-relieving compound with high potency and selectivity for MRGPRX1 over other MRGPRXs and opioid receptors.[1][7][1][7][8]
Compound 1t Positive Allosteric Modulator (PAM)EC50: Submicromolar (specific value not provided)A thieno[2,3-d]pyrimidine-based PAM with improved metabolic stability compared to earlier compounds in its class.[9] Shows at least 50-fold selectivity for MRGPRX1 over MRGPRX2.[9][9][10]

Signaling Pathways and Modulator Action

MRGPRX1 activation initiates a complex signaling cascade involving coupling to both Gq and Gi proteins.[11] This dual coupling allows for a nuanced cellular response. The diagram below illustrates the general signaling pathway and the points of intervention for different modulator types.

MRGPRX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MRGPRX1 MRGPRX1 Gq Gαq MRGPRX1->Gq Activates Gi Gαi MRGPRX1->Gi Activates Agonist Agonist (e.g., BAM8-22, Cmpd 16) Agonist->MRGPRX1 Binds & Activates PAM PAM (e.g., this compound, Cmpd 1t) PAM->MRGPRX1 Enhances Agonist Binding/Efficacy PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel ↓ Ca²⁺ Channels Gi->Ca_channel Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC cAMP ↓ cAMP AC->cAMP Calcium_Mobilization_Workflow start Start cell_culture Plate HEK293 cells stably expressing MRGPRX1 start->cell_culture dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading compound_addition Add test compound (Agonist or PAM + Agonist) dye_loading->compound_addition readout Measure intracellular calcium concentration using a FLIPR compound_addition->readout analysis Analyze dose-response curves to determine EC50/IC50 readout->analysis end End analysis->end Electrophysiology_Workflow start Start neuron_prep Isolate dorsal root ganglion (DRG) neurons from MrgprX1 transgenic mice start->neuron_prep patch_clamp Establish whole-cell patch-clamp recording configuration neuron_prep->patch_clamp record_baseline Record baseline high-voltage-activated calcium current (ICa) patch_clamp->record_baseline apply_modulator Apply MRGPRX1 modulator (e.g., BAM8-22 +/- this compound) record_baseline->apply_modulator record_post Record ICa in the presence of the modulator apply_modulator->record_post analyze Calculate the percentage of ICa inhibition record_post->analyze end End analyze->end

References

Validating the Selective Activity of ML382 on MRGPRX1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the Mas-related G protein-coupled receptor X1 (MRGPRX1), a key target in pain and itch sensation, the selective modulation of this receptor is of paramount importance. ML382 has emerged as a potent and selective positive allosteric modulator (PAM) of MRGPRX1. This guide provides a comprehensive comparison of this compound with alternative compounds, supported by experimental data and detailed protocols to aid in the validation of its selective activity.

Comparative Analysis of MRGPRX1 Modulators

This compound is a positive allosteric modulator, meaning it enhances the effect of the endogenous agonist, such as Bovine Adrenal Medulla 8-22 (BAM8-22), on MRGPRX1. Its performance can be benchmarked against other available modulators, including other PAMs, agonists, and antagonists.

Quantitative Comparison of MRGPRX1 Positive Allosteric Modulators

This table summarizes the potency and selectivity of this compound in comparison to another reported MRGPRX1 PAM, compound 1t.

CompoundTypePotency (EC₅₀)SelectivityOff-Target Profile
This compound Positive Allosteric Modulator (PAM)190 nM[1]No agonist activity observed in a GPCRome screen against 318 non-olfactory GPCRs.[2]Not explicitly detailed in publicly available literature.
Compound 1t Positive Allosteric Modulator (PAM)100 nM[3]At least 50-fold selectivity for MRGPRX1 over MRGPRX2.[4]Screened against 44 targets; inhibited 5 targets by >50% at 10 µM (a concentration >100-fold higher than its EC₅₀).[4]
Alternative MRGPRX1 Modulators

Beyond PAMs, other classes of compounds targeting MRGPRX1 are available for comparative studies.

CompoundTypePotencyKey Features
BAM8-22 Agonist-An endogenous peptide agonist for MRGPRX1.
Compound 16 AgonistHigh Potency (specific EC₅₀ not stated)[5][6]High selectivity for MRGPRX1 over other MRGPRXs and the opioid receptor.[5][6]
Berbamine AntagonistIC₅₀ = 1.6 µMPotently inhibits chloroquine-mediated MRGPRX1 activation.
Closantel Antagonist-Identified as an MRGPRX1 inhibitor in a high-throughput screen.

Experimental Protocols for Validating Selectivity

To rigorously validate the selective activity of this compound, a series of well-established cellular assays are recommended. These assays assess the compound's activity at the target receptor (MRGPRX1) and its potential for off-target effects at other related or unrelated receptors.

Calcium Mobilization Assay

This assay is a primary functional screen to measure the activation of Gq-coupled GPCRs, such as MRGPRX1. As a PAM, this compound is expected to enhance the calcium influx induced by an MRGPRX1 agonist.

Objective: To determine the potency of this compound as a positive allosteric modulator of MRGPRX1.

Methodology:

  • Cell Culture: Use a cell line stably expressing human MRGPRX1, such as HEK293 or CHO cells. Culture the cells to 80-90% confluency in appropriate media.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and allow them to attach overnight.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal (EC₂₀) concentration of an MRGPRX1 agonist (e.g., BAM8-22).

  • Assay:

    • Wash the cells to remove excess dye.

    • Add the diluted this compound to the wells and incubate for a short period.

    • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).

    • Add the agonist to the wells and immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the dose-response curve for this compound in the presence of the agonist to determine its EC₅₀.

β-Arrestin Recruitment Assay

This assay measures a G-protein-independent signaling pathway and is a valuable tool for assessing the functional selectivity of a compound. Commercial platforms like the PathHunter assay are commonly used.

Objective: To determine if this compound promotes β-arrestin recruitment to MRGPRX1, either alone or in the presence of an agonist, and to screen for activity at other GPCRs.

Methodology:

  • Cell Lines: Utilize engineered cell lines that co-express the GPCR of interest (e.g., MRGPRX1) fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

  • Cell Plating and Compound Addition: Plate the cells and add serial dilutions of this compound, with and without a fixed concentration of an MRGPRX1 agonist.

  • Incubation: Incubate the plates to allow for receptor activation and subsequent β-arrestin recruitment, leading to the reconstitution of the active reporter enzyme.

  • Signal Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., chemiluminescence).

  • Selectivity Screening: To assess selectivity, perform the assay using a panel of cell lines, each expressing a different GPCR (e.g., MRGPRX2, X3, X4, and other unrelated GPCRs).

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and can be used to determine if a test compound competes for the same binding site.

Objective: To determine if this compound binds to the orthosteric site of MRGPRX1 or an allosteric site.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing MRGPRX1.

  • Assay Setup: In a multi-well filter plate, incubate the cell membranes with a known radiolabeled MRGPRX1 ligand (agonist or antagonist) and increasing concentrations of unlabeled this compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Radioactivity Measurement: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: A decrease in the measured radioactivity with increasing concentrations of this compound would indicate competition for the same binding site as the radioligand. As this compound is a PAM, it is not expected to displace an orthosteric agonist but may modulate its binding affinity.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for a clear understanding of the validation process.

MRGPRX1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., BAM8-22) MRGPRX1 MRGPRX1 Agonist->MRGPRX1 Binds to orthosteric site This compound This compound (PAM) This compound->MRGPRX1 Binds to allosteric site Gq Gq MRGPRX1->Gq Activates beta_arrestin β-Arrestin MRGPRX1->beta_arrestin Recruits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Signaling Downstream Signaling DAG->Signaling Ca_release->Signaling beta_arrestin->Signaling

Caption: MRGPRX1 Signaling Pathway

Experimental_Workflow cluster_primary Primary Functional & Potency Assessment cluster_selectivity Selectivity Profiling cluster_binding Binding Characterization cluster_offtarget Broad Off-Target Screening A1 Calcium Mobilization Assay (MRGPRX1-expressing cells) A2 Determine EC₅₀ of this compound in the presence of agonist A1->A2 B1 β-Arrestin Recruitment Assay (Panel of GPCR-expressing cells) A2->B1 If potent B2 Counter-screen against MRGPRX2, X3, X4 & other GPCRs B1->B2 C1 Radioligand Binding Assay (MRGPRX1 membranes) B2->C1 If selective C2 Assess competition with orthosteric radioligand C1->C2 D1 GPCRome Screening (Large panel of GPCRs) C2->D1 Confirm allosteric binding D2 Identify potential off-target interactions D1->D2

Caption: Experimental Workflow for Validating Selectivity

References

Comparative Analysis of ML382 Cross-Reactivity with Mas-related G Protein-Coupled Receptors (MRGPRs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of ML382, a known positive allosteric modulator (PAM) of Mas-related G protein-coupled receptor X1 (MRGPRX1), against other members of the MRGPR family. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating the selectivity of this compound for their studies.

Executive Summary

This compound is a potent and selective positive allosteric modulator of MRGPRX1, with a reported EC50 of 190 nM.[1] It demonstrates high selectivity for MRGPRX1 over the closely related MRGPRX2 and the mouse ortholog, MrgprC11. While comprehensive quantitative data for its cross-reactivity against all other MRGPR family members is limited in publicly available literature, existing screening data against a broad panel of other G protein-coupled receptors (GPCRs), ion channels, and transporters indicate a favorable selectivity profile. This guide summarizes the available data, outlines the typical experimental protocols used for such assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data on this compound Cross-Reactivity

The following table summarizes the known activity of this compound against various MRGPRs and other receptors. The lack of extensive public data on this compound's activity against all MRGPR subtypes highlights a current research gap.

ReceptorSpeciesAssay TypeThis compound Activity (EC50/IC50)Reference
MRGPRX1 HumanCalcium Mobilization190 nM (EC50) [1]
MRGPRX2 HumanNot specifiedInactive
MrgprC11 MouseNot specifiedInactive
5HT2B Not specifiedRadioligand BindingModerate Inhibition
Panel of 68 other GPCRs, ion channels, and transporters VariousVariousNo significant activity

Note: "Inactive" indicates no significant agonistic or antagonistic activity was observed at the tested concentrations. The specific concentrations are not always reported in the available literature.

Experimental Protocols

The assessment of this compound's cross-reactivity with MRGPRs typically involves functional assays in recombinant cell lines that stably or transiently express the receptor of interest.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous GPCR expression and robust growth characteristics.

  • Transfection: Cells are transiently or stably transfected with plasmids encoding the full-length human MRGPR of interest (e.g., MRGPRX1, MRGPRX2, MRGPRD, etc.). Transfection efficiency is monitored using co-transfected fluorescent reporters (e.g., GFP).

Functional Assays

This assay is a primary method for assessing the function of Gq-coupled GPCRs like MRGPRX1.

  • Cell Plating: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution.

  • Compound Addition: A baseline fluorescence reading is taken before the addition of this compound at various concentrations, either alone or in the presence of a known MRGPR agonist (to assess PAM activity).

  • Signal Detection: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The dose-response curves are generated, and EC50 or IC50 values are calculated using non-linear regression analysis.

BRET assays can directly measure the interaction between the receptor and its coupled G protein.

  • Co-transfection: HEK293 cells are co-transfected with the MRGPR of interest, a Gα subunit fused to Renilla luciferase (Rluc), and a Gγ subunit fused to a fluorescent protein (e.g., GFP).

  • Cell Preparation: Transfected cells are harvested and plated in white-walled, white-bottom microplates.

  • Substrate Addition: A luciferase substrate (e.g., coelenterazine h) is added to the cells.

  • Compound Treatment and BRET Measurement: Upon agonist or PAM (this compound) stimulation, the conformational change in the receptor brings Rluc and the fluorescent protein in close proximity, resulting in energy transfer. The BRET signal (ratio of emitted light from the fluorescent protein to the luciferase) is measured using a plate reader.

  • Data Analysis: Dose-response curves are plotted to determine the potency (EC50) of the compound in activating G protein signaling.

Selectivity Profiling
  • Broad Panel Screening: To assess off-target effects, this compound is typically screened against a large panel of known GPCRs, ion channels, and transporters. Companies like Eurofins Discovery offer such services (e.g., Lead Profiling Screen). These are often radioligand binding assays or functional assays specific to each target.

Visualizations

Signaling Pathway of MRGPRX1

MRGPRX1_Signaling_Pathway MRGPRX1 MRGPRX1 Gq Gαq/11 MRGPRX1->Gq Gi Gαi/o MRGPRX1->Gi Gbg Gβγ PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves AC Adenylyl Cyclase cAMP cAMP Ca_channel Ca2+ Channel Ca_inhibition ↓ Ca2+ Influx Ca_channel->Ca_inhibition This compound This compound (PAM) This compound->MRGPRX1 Agonist Agonist (e.g., BAM8-22) Agonist->MRGPRX1 Gq->PLC Activates Gi->AC Inhibits Gbg->Ca_channel Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC cAMP_dec ↓ cAMP cAMP->cAMP_dec

Caption: MRGPRX1 signaling upon activation, modulated by this compound.

Experimental Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow cluster_assays Functional Assays start Start: Obtain this compound prep_cells Prepare HEK293 cells transfected with different MRGPRs start->prep_cells calcium_assay Calcium Mobilization Assay prep_cells->calcium_assay bret_assay BRET Assay (G protein activation) prep_cells->bret_assay data_analysis Data Analysis: Calculate EC50/IC50 values calcium_assay->data_analysis bret_assay->data_analysis comparison Compare potencies across different MRGPR subtypes data_analysis->comparison conclusion Determine Selectivity Profile comparison->conclusion

Caption: Workflow for assessing this compound cross-reactivity.

References

Functional Validation of the NRF2 Inhibitor ML382 in Humanized Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the functional validation of ML382, a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. While direct, published studies detailing the functional validation of this compound in humanized mouse models are limited, this document synthesizes available preclinical data from standard in vivo models and outlines a comprehensive framework for its evaluation in a humanized setting. We will compare this compound with other known NRF2 inhibitors and provide detailed, proposed experimental protocols and visualizations to guide future research.

The NRF2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] However, in various cancers, constitutive activation of NRF2 promotes tumor cell proliferation, chemoresistance, and radioresistance, making it a compelling target for therapeutic intervention.[1][2] this compound has emerged as a key small molecule inhibitor in preclinical cancer research.

Comparative Analysis of NRF2 Inhibitors

This section provides a comparative summary of this compound and other notable NRF2 inhibitors based on available preclinical data.

FeatureThis compound (ML385)BrusatolRetinoic Acid (RA)K67
Mechanism of Action Binds to the Neh1 domain of NRF2, interfering with the NRF2-MAFG protein complex binding to DNA regulatory sequences.[3]Inhibits protein translation, thereby affecting short-lived proteins including NRF2.[4]Activates the retinoic acid receptor α (RARα), which then forms a complex with NRF2, leading to its inhibition.Specific mechanism of NRF2 inhibition is less characterized but is under investigation.
Reported In Vitro Effects - Reduces NRF2 downstream target gene expression.- Enhances cytotoxicity of platinum-based drugs.- Attenuates antioxidant enzyme activity.[3]- Sensitizes cancer cells to chemotherapeutics.- Induces ROS-dependent cytotoxicity.- Sensitizes doxorubicin-resistant leukemia cells to doxorubicin.
Reported In Vivo Effects (Standard Models) - In combination with carboplatin, demonstrates in vivo efficacy in NSCLC models.[3]- Reduces grafted tumor size in a breast cancer model.[5]- Studied as a preventative and therapeutic agent in various cancers.- Under investigation for in vivo efficacy.
Specificity Reported to be a specific NRF2 inhibitor.[3]Non-specific due to its general inhibition of protein translation.[4]Has broader effects due to the widespread roles of RARα.Specificity for NRF2 is an area of active research.

Proposed Functional Validation of this compound in Humanized Mouse Models

The use of humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, is critical for evaluating the efficacy of human-specific therapies in a more clinically relevant in vivo setting.[6][7] Below is a proposed experimental framework for the functional validation of this compound in a humanized mouse xenograft model of cancer.

Experimental Workflow

A proposed workflow for validating this compound in a humanized mouse model is outlined below. This workflow integrates the establishment of a humanized immune system with a human tumor xenograft to assess the therapeutic potential of this compound.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Tumor Engraftment cluster_2 Phase 3: Therapeutic Intervention cluster_3 Phase 4: Data Collection & Analysis Immunodeficient Mice (e.g., NSG) Immunodeficient Mice (e.g., NSG) Humanization (hCD34+ HSCs or PBMCs) Humanization (hCD34+ HSCs or PBMCs) Immunodeficient Mice (e.g., NSG)->Humanization (hCD34+ HSCs or PBMCs) Humanized Mouse Model Humanized Mouse Model Humanization (hCD34+ HSCs or PBMCs)->Humanized Mouse Model Implantation of Human Cancer Cells (CDX or PDX) Implantation of Human Cancer Cells (CDX or PDX) Humanized Mouse Model->Implantation of Human Cancer Cells (CDX or PDX) Tumor-Bearing Humanized Mouse Tumor-Bearing Humanized Mouse Implantation of Human Cancer Cells (CDX or PDX)->Tumor-Bearing Humanized Mouse Randomization into Treatment Groups Randomization into Treatment Groups Tumor-Bearing Humanized Mouse->Randomization into Treatment Groups Vehicle Control Vehicle Control Randomization into Treatment Groups->Vehicle Control This compound Treatment This compound Treatment Randomization into Treatment Groups->this compound Treatment Chemotherapy (e.g., Carboplatin) Chemotherapy (e.g., Carboplatin) Randomization into Treatment Groups->Chemotherapy (e.g., Carboplatin) This compound + Chemotherapy This compound + Chemotherapy Randomization into Treatment Groups->this compound + Chemotherapy Tumor Volume Measurement Tumor Volume Measurement This compound + Chemotherapy->Tumor Volume Measurement Immunophenotyping of TILs Immunophenotyping of TILs This compound + Chemotherapy->Immunophenotyping of TILs Pharmacokinetic Analysis Pharmacokinetic Analysis This compound + Chemotherapy->Pharmacokinetic Analysis Toxicity Assessment Toxicity Assessment This compound + Chemotherapy->Toxicity Assessment Analysis of Tumor Growth Inhibition Analysis of Tumor Growth Inhibition Tumor Volume Measurement->Analysis of Tumor Growth Inhibition Assessment of Immune Response Assessment of Immune Response Immunophenotyping of TILs->Assessment of Immune Response Evaluation of Drug Exposure Evaluation of Drug Exposure Pharmacokinetic Analysis->Evaluation of Drug Exposure Safety Profiling Safety Profiling Toxicity Assessment->Safety Profiling

Proposed experimental workflow for this compound validation.
Detailed Experimental Protocols

1. Generation of Humanized Mouse Models

  • Mouse Strain: NOD-scid IL2Rγnull (NSG) mice are commonly used due to their profound immunodeficiency, which allows for robust engraftment of human cells.[8]

  • Humanization Method:

    • CD34+ Hematopoietic Stem Cell (HSC) Engraftment: Newborn NSG pups (1-5 days old) are irradiated (100-150 cGy) and then intrahepatically injected with 1-2 x 105 human CD34+ HSCs isolated from cord blood. Engraftment of a multi-lineage human immune system takes approximately 12-16 weeks.[9]

    • Peripheral Blood Mononuclear Cell (PBMC) Engraftment: Adult NSG mice are sublethally irradiated (200-250 cGy) and intravenously injected with 5-10 x 106 human PBMCs. This method results in a rapid engraftment of mature human T cells but can lead to graft-versus-host disease (GvHD).[6]

2. Tumor Xenograft Establishment

  • Cell Lines (CDX) or Patient-Derived Xenografts (PDX): Human cancer cell lines (e.g., A549 lung carcinoma, which has known NRF2 pathway activation) or PDX models are implanted subcutaneously or orthotopically into the humanized mice once human immune cell engraftment is confirmed (typically >25% human CD45+ cells in peripheral blood).[9][10]

  • Tumor Growth Monitoring: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width2).

3. This compound Administration and Efficacy Evaluation

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into the following groups (n=8-10 mice/group):

    • Vehicle control

    • This compound alone

    • Standard-of-care chemotherapy (e.g., carboplatin) alone

    • This compound in combination with chemotherapy

  • Dosing and Administration: this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline and administered via intraperitoneal (IP) injection at a dose determined by prior pharmacokinetic and tolerability studies (e.g., 30-50 mg/kg).

  • Efficacy Endpoints:

    • Tumor growth inhibition.

    • Overall survival.

    • Analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in human immune cell populations (e.g., CD8+ T cells, regulatory T cells).

    • Immunohistochemical analysis of tumors for NRF2 target gene expression (e.g., NQO1, HO-1) and markers of apoptosis (e.g., cleaved caspase-3).

NRF2 Signaling Pathway and Mechanism of this compound Action

The diagram below illustrates the canonical NRF2-KEAP1 signaling pathway and the inhibitory action of this compound. Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative stress or electrophiles, this interaction is disrupted, allowing NRF2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. This compound inhibits this process by preventing the binding of the NRF2-MAFG complex to the ARE.[3]

G cluster_0 Cytoplasm cluster_1 Oxidative Stress cluster_2 Nucleus KEAP1 KEAP1 Ub Ubiquitin KEAP1->Ub Mediates Ubiquitination NRF2 NRF2 NRF2->KEAP1 Binds Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Ub->NRF2 This compound This compound MAFG MAFG This compound->MAFG Inhibits Binding to ARE Stress ROS/Electrophiles Stress->KEAP1 Inactivates NRF2_n->MAFG Heterodimerizes ARE ARE (Antioxidant Response Element) MAFG->ARE Binds Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Activates Transcription

NRF2 signaling pathway and this compound inhibition.

Conclusion

This compound represents a promising therapeutic agent for cancers with aberrant NRF2 activation. While existing preclinical data in traditional mouse models are encouraging, functional validation in humanized mouse models is a crucial next step to better predict its clinical efficacy. The proposed experimental framework in this guide provides a roadmap for researchers to rigorously evaluate this compound, both as a monotherapy and in combination with standard-of-care treatments, in a system that more closely recapitulates the human tumor microenvironment. Such studies will be invaluable for advancing our understanding of NRF2 inhibition and for the clinical translation of novel anticancer therapies.

References

comparative analysis of ML382 and direct MRGPRX1 agonists

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of ML382 and Direct MRGPRX1 Agonists for Preclinical Research

Introduction

The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a compelling target for novel analgesics.[1] Expressed predominantly in small-diameter primary sensory neurons, it plays a crucial role in pain and itch sensation.[2][3][4] Activation of MRGPRX1 at the central terminals of these neurons in the spinal cord can inhibit nociceptive signaling, offering a promising non-opioid therapeutic strategy.[3][5]

Modulation of MRGPRX1 can be achieved through two primary mechanisms: direct (orthosteric) agonism and positive allosteric modulation (PAM). Direct agonists, such as the endogenous peptide Bovine Adrenal Medulla 8-22 (BAM8-22), bind to the primary recognition site of the receptor to activate it.[6] In contrast, PAMs like this compound bind to a distinct, allosteric site.[3] A PAM typically does not activate the receptor on its own but enhances the receptor's response to an endogenous agonist.[1][5][7][8] This guide provides a comparative analysis of the small molecule PAM this compound and direct MRGPRX1 agonists, offering researchers objective data to inform their selection of research tools.

Mechanism of Action: A Tale of Two Sites

The fundamental difference between this compound and direct agonists lies in their binding sites and mode of action.

  • Direct Agonists (e.g., BAM8-22): These ligands bind directly to the orthosteric pocket, the primary site for the endogenous ligand. This binding event induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.[6]

  • This compound (Positive Allosteric Modulator): this compound binds to a separate allosteric site on MRGPRX1.[3] Structural studies have revealed that this compound occupies a sub-pocket where it can directly interact with the peptide agonist BAM8-22.[3][9] This interaction enhances the affinity and/or efficacy of the orthosteric agonist, thereby potentiating the receptor's activity.[1][3][8][10] In vitro, this compound shows no direct agonist activity in the absence of an orthosteric agonist.[1][7][8] However, in vivo studies demonstrate that this compound alone can produce analgesic effects, presumably by amplifying the signaling of endogenous agonists like BAM22, which are upregulated in the spinal cord following nerve injury.[4][5]

G_1 cluster_direct Direct Agonist Activation cluster_pam Positive Allosteric Modulation receptor_d MRGPRX1 Orthosteric Site Allosteric Site activated_receptor_d Activated MRGPRX1 Orthosteric Site Allosteric Site receptor_d->activated_receptor_d Activation agonist Direct Agonist (e.g., BAM8-22) agonist->receptor_d:ortho receptor_p MRGPRX1 Orthosteric Site Allosteric Site potentiated_receptor Potentiated MRGPRX1 Orthosteric Site Allosteric Site receptor_p->potentiated_receptor Potentiation & Activation pam PAM (this compound) pam->receptor_p:allo endo_agonist Endogenous Agonist endo_agonist->receptor_p:ortho

Fig 1. Mechanisms of MRGPRX1 modulation.

Comparative Performance Data

The primary effect of a PAM like this compound is to increase the potency of a direct agonist. This is evident in functional assays where this compound causes a leftward shift in the dose-response curve of BAM8-22, significantly lowering its effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

ParameterDirect Agonist (BAM8-22)This compound (PAM)BAM8-22 + this compoundReference(s)
Mechanism Orthosteric AgonistPositive Allosteric ModulatorPotentiated Agonism[3][7]
EC₅₀ 8 - 150 nM (varies by assay)190 nM (potentiating BAM8-22)Shifts BAM8-22 EC₅₀ from 18.7 nM to 2.9 nM[7]
IC₅₀ (HVA Ica Inhibition) 0.66 ± 0.05 µMNo direct effect0.06 ± 0.01 µM (with 10 µM this compound)[1][8][10]
Max Efficacy (Eₘₐₓ) Full AgonistDoes not alter BAM8-22 EₘₐₓSame as BAM8-22 alone[7][8]
In Vitro Activity (alone) Activates MRGPRX1No direct activation of MRGPRX1N/A[1][7]

Specificity and Off-Target Profile

Selectivity is critical for a research tool or potential therapeutic. Both this compound and BAM8-22 exhibit favorable specificity profiles, though they differ in their nature.

CompoundPrimary TargetKey Selectivity DataReference(s)
This compound MRGPRX1 (Allosteric Site)- Inactive against the closely related MRGPRX2. - No effect on the mouse ortholog, MrgprC11. - Selective against a panel of 68 GPCRs, ion channels, and transporters (only notable hit: 63% inhibition of 5HT₂B at 10 µM).[7][11]
BAM8-22 MRGPRX1 (Orthosteric Site)- Specific agonist for human MRGPRX1 and mouse MrgprC11. - Despite being a proenkephalin A product, it displays no affinity for opioid receptors.[7]

Signaling Pathways

Upon activation, MRGPRX1 couples to multiple G protein subtypes, primarily Gq/11 and Gi/o, initiating distinct downstream signaling cascades.[6][12][13]

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a response that is readily measured in functional assays.[14][15]

  • Gi Pathway: Activation of the Gi protein inhibits adenylyl cyclase, reducing cAMP levels. More critically for its role in pain, the βγ subunits dissociated from the activated Gi protein can directly inhibit high-voltage-activated (HVA) Ca²⁺ channels, reducing neurotransmitter release and attenuating synaptic transmission in pain pathways.[2][5][8]

This compound potentiates both of these signaling arms by enhancing the ability of an agonist like BAM8-22 to activate the receptor.[5][8]

G_2 cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MRGPRX1 MRGPRX1 Gq Gαq MRGPRX1->Gq Activates Gi Gαi/o MRGPRX1->Gi Activates PLC PLC Gq->PLC G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release HVA_channel HVA Ca²⁺ Channel G_beta_gamma->HVA_channel Inhibits Ca_inhibition ↓ Ca²⁺ Influx HVA_channel->Ca_inhibition Pain_inhibition Inhibition of Nociceptive Transmission Ca_inhibition->Pain_inhibition Agonist Agonist / PAM Agonist->MRGPRX1 G_3 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Seed MRGPRX1-expressing cells in microplate c2 Incubate overnight c1->c2 c3 Load cells with calcium-sensitive dye c2->c3 a1 Place plate in fluorescence reader c3->a1 a2 Record baseline fluorescence a1->a2 a3 Add test compounds (Agonist +/- PAM) a2->a3 a4 Measure fluorescence change over time a3->a4 d1 Plot dose-response curves a4->d1 d2 Calculate EC₅₀ values d1->d2 G_4 start Plate engineered PathHunter cells incubate1 Incubate 24-48h start->incubate1 add_compounds Add test compounds (Agonist +/- PAM) incubate1->add_compounds incubate2 Incubate 60-90 min at 37°C add_compounds->incubate2 add_detection Add detection reagents incubate2->add_detection incubate3 Incubate 60 min at room temp add_detection->incubate3 read_plate Measure chemiluminescence incubate3->read_plate analyze Generate dose-response curves & calculate EC₅₀ read_plate->analyze

References

A Comparative Guide to the Allosteric Activation of NRF2: Bardoxolone Methyl and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The user's original query requested information on the allosteric mechanism of ML382 in the context of NRF2 activation. However, current scientific literature indicates that this compound is a positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MRGPRX1) and is not directly involved in the NRF2 signaling pathway. This guide will therefore focus on a well-established allosteric activator of the NRF2 pathway, Bardoxolone Methyl , and compare its mechanism and performance with other notable NRF2 activators. This will provide a relevant and accurate resource for researchers interested in the allosteric modulation of the NRF2 pathway.

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Allosteric activation of the NRF2 pathway typically involves the binding of small molecules to Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, allowing it to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.

This guide provides a comparative analysis of Bardoxolone Methyl and other NRF2 activators, focusing on their allosteric mechanisms, experimental validation, and performance data.

Quantitative Comparison of NRF2 Activators

The following table summarizes the key performance indicators of Bardoxolone Methyl and two other prominent NRF2 activators, Sulforaphane and Dimethyl Fumarate (DMF).

ActivatorMechanism of Action on Keap1Potency (NRF2 Activation)Clinical Efficacy Highlights
Bardoxolone Methyl Covalent modification of cysteine residues (e.g., Cys151) on Keap1.[1][2]High potency; 2-5 times more potent than Sulforaphane in NRF2 activation.[3]Significant increases in estimated Glomerular Filtration Rate (eGFR) in patients with Chronic Kidney Disease (CKD) and Type 2 Diabetes.[4][5][6][7]
Sulforaphane Covalent modification of cysteine residues on Keap1.[1][2][8][9][10]Potent natural activator of NRF2.[9]Studied in various preclinical and clinical settings for its chemopreventive and antioxidant effects.[2][10]
Dimethyl Fumarate (DMF) Covalent modification of multiple cysteine residues on Keap1.[11][12][13]Effective NRF2 activator.Approved for the treatment of relapsing-remitting multiple sclerosis (RRMS); shown to reduce relapse rates.[14][15][16]

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway and Allosteric Activation

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Cul3_E3 Cul3-E3 Ligase Keap1_Nrf2->Cul3_E3 Recruitment Nrf2_free Nrf2 Nrf2_free->Keap1_Nrf2 Proteasome Proteasome Nrf2_free->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Keap1_Nrf2 Cul3_E3->Nrf2_free Ubiquitination Ub Ubiquitin Bardoxolone Bardoxolone Methyl (or other activator) Bardoxolone->Keap1 Allosteric Binding Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binding Cytoprotective_Genes Cytoprotective Gene Transcription ARE->Cytoprotective_Genes Activation Experimental_Workflow start Start: Treat cells with NRF2 activator assay_choice Select Assay start->assay_choice luciferase ARE-Luciferase Reporter Assay assay_choice->luciferase Transcriptional Activity western Western Blot for Nrf2 Nuclear Translocation assay_choice->western Protein Localization binding Keap1-Nrf2 Binding Assay assay_choice->binding Direct Interaction luciferase_steps 1. Transfect cells with ARE-luciferase vector. 2. Treat with activator. 3. Measure luminescence. luciferase->luciferase_steps data_analysis Data Analysis: - Fold induction - Protein levels - IC50/EC50 luciferase->data_analysis western_steps 1. Treat cells and fractionate nucleus/cytoplasm. 2. Run SDS-PAGE and transfer. 3. Probe with anti-Nrf2 antibody. western->western_steps western->data_analysis binding_steps 1. Immobilize Keap1. 2. Add labeled Nrf2 and activator. 3. Measure binding (e.g., FP, FRET). binding->binding_steps binding->data_analysis conclusion Conclusion: Confirm NRF2 activation and determine potency. data_analysis->conclusion

References

Selectivity Profile of ML382: A Focused Allosteric Modulator of MrgX1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of ML382

This guide provides a detailed analysis of the selectivity profile of this compound, a potent positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1). The data presented herein demonstrates the compound's high selectivity for its primary target, with minimal off-target activity against a broad panel of other G protein-coupled receptors (GPCRs), ion channels, and transporters.

Executive Summary

This compound is a valuable research tool for studying the function of MrgX1, a receptor implicated in pain pathways. A key attribute of a high-quality chemical probe is its selectivity. This guide summarizes the publicly available data on the selectivity of this compound, highlighting its focused activity on MrgX1. The compound was profiled against a panel of 68 GPCRs, ion channels, and transporters, revealing a highly selective mode of action.

Quantitative Selectivity Data

The selectivity of this compound was assessed using a comprehensive screening panel. The following table summarizes the key findings from these assays.

TargetAssay TypeThis compound ConcentrationResultReference
Primary Target
MrgX1 (human)Calcium Mobilization (functional assay as a PAM in the presence of BAM8-22)-EC50 = 190 nM[1][2][3]
Closely Related Receptors
MrgX2 (human)Functional AssayNot specifiedNo significant effect[1][2]
MrgprC11 (mouse)Functional AssayNot specifiedNo effect[1][2]
Broad Selectivity Panel (68 Targets)
67 GPCRs, Ion Channels, and TransportersRadioligand Binding Assays10 µM<50% inhibition of radioligand binding[1]
Serotonin Receptor 5HT2BRadioligand Binding Assay10 µM63% inhibition of radioligand binding[1]

Experimental Protocols

A detailed description of the experimental methodologies is crucial for the interpretation of the selectivity data.

Functional Assay for MrgX1 Potentiation (Calcium Mobilization)

The activity of this compound as a positive allosteric modulator of MrgX1 was determined using a calcium mobilization assay in HEK293 cells stably expressing the human MrgX1 receptor.

  • Cell Culture: HEK293 cells expressing MrgX1 were cultured under standard conditions.

  • Assay Preparation: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: A sub-maximal concentration of the MrgX1 agonist BAM8-22 was added to the cells, followed by varying concentrations of this compound.

  • Signal Detection: Changes in intracellular calcium levels were measured using a fluorescence plate reader.

  • Data Analysis: The EC50 value, representing the concentration of this compound that produces 50% of the maximal potentiation of the BAM8-22 response, was calculated from the dose-response curve.[1]

Radioligand Binding Assays for Selectivity Screening

The off-target activity of this compound was evaluated using a panel of radioligand binding assays for 68 different GPCRs, ion channels, and transporters.

  • Membrane Preparation: Membranes were prepared from cells expressing the target receptor.

  • Binding Reaction: The membranes were incubated with a specific radioligand for the target receptor in the presence of a fixed concentration of this compound (10 µM).

  • Separation: The bound and free radioligand were separated by rapid filtration.

  • Detection: The amount of bound radioactivity was quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by this compound was calculated by comparing the binding in the presence of this compound to the control binding (without this compound). A threshold of >50% inhibition was used to identify significant off-target interactions.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Assay Preparation cluster_primary_assay Primary Target Assay (Functional) cluster_selectivity_assay Selectivity Assay (Binding) cells HEK2993 Cells Expressing MrgX1 dye_loading Calcium Dye Loading cells->dye_loading membranes Cell Membranes with Target Receptors radioligand_incubation Incubate with Radioligand + this compound (10 µM) membranes->radioligand_incubation agonist_addition Add Agonist (BAM8-22) dye_loading->agonist_addition ml382_addition Add this compound (Varying Conc.) agonist_addition->ml382_addition ca_measurement Measure Calcium Flux ml382_addition->ca_measurement ec50_calc Calculate EC50 ca_measurement->ec50_calc filtration Separate Bound/Free Ligand radioligand_incubation->filtration quantification Quantify Radioactivity filtration->quantification inhibition_calc Calculate % Inhibition quantification->inhibition_calc

Experimental workflow for this compound selectivity profiling.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MrgX1 MrgX1 Receptor G_protein Gq Protein MrgX1->G_protein Activation PLC Phospholipase C G_protein->PLC BAM8_22 BAM8-22 (Agonist) BAM8_22->MrgX1 This compound This compound (PAM) This compound->MrgX1 PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Calcium Release IP3->Ca_release

Simplified MrgX1 signaling pathway modulated by this compound.

References

Evaluating the Therapeutic Window of ML385: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of the NRF2 Inhibitor ML385 in the Context of Preclinical Research and Alternative Compounds.

This guide provides a comprehensive evaluation of the therapeutic window of ML385, a potent and selective inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. For researchers, scientists, and drug development professionals, this document outlines the mechanism of action of ML385, presents its performance in key preclinical studies, and compares it with other NRF2-targeting agents. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for reproducibility.

Introduction to ML385 and the NRF2 Pathway

The NRF2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation. In the presence of oxidative stress, this inhibition is lifted, allowing NRF2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.

While NRF2 activation is protective in healthy tissues, its constitutive activation in cancer cells, often due to mutations in KEAP1 or NRF2 itself, is associated with enhanced tumor growth, chemoresistance, and radioresistance. This has established NRF2 as a promising therapeutic target in oncology. ML385 has emerged as a key tool for investigating the therapeutic potential of NRF2 inhibition.[1][2][3]

Mechanism of Action of ML385

ML385 is a small molecule inhibitor that directly targets NRF2.[3][4][5][6] It functions by binding to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain. This binding interferes with the heterodimerization of NRF2 with small Maf (sMAF) proteins, a crucial step for the complex to bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][3] By preventing this DNA binding, ML385 effectively inhibits the transcriptional activity of NRF2.[1][3]

cluster_0 Cytoplasm cluster_1 Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Ubiquitination NRF2->KEAP1 Binding Proteasome Proteasomal Degradation NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation ML385 ML385 ML385->NRF2_n Inhibition sMAF sMAF NRF2_n->sMAF Heterodimerization ARE ARE (DNA) sMAF->ARE Binding TargetGenes Target Gene Expression ARE->TargetGenes Transcription

Figure 1. Mechanism of Action of ML385 in the NRF2 Signaling Pathway.

Quantitative Performance Data of ML385

The efficacy of ML385 has been demonstrated in various preclinical models, particularly in non-small cell lung cancer (NSCLC) cells with KEAP1 mutations, which lead to constitutive NRF2 activation.

ParameterCell LineValueExperimental ContextReference
IC50 NRF2 Inhibition1.9 µMInhibition of NRF2-MAFG binding to ARE DNA[4][5][6]
IC50 (Cell Viability) H460 (KEAP1 mutant)More sensitive than KEAP1 WT72h treatment[1]
In Vivo Efficacy A549/H460 XenograftsSignificant tumor growth inhibition30 mg/kg, IP injection[1][4]
Pharmacokinetics (Mouse) Half-life (t1/2)2.82 h30 mg/kg, IP injection[4]

Table 1. Summary of Quantitative Performance Data for ML385.

Comparison with Other NRF2 Modulators

While ML385 is a direct inhibitor of NRF2, other compounds modulate the NRF2 pathway through different mechanisms. A comparison with these alternatives provides a broader perspective on targeting this pathway.

CompoundMechanism of ActionKey FeaturesPotential Limitations
ML385 Direct NRF2 inhibitor (prevents DNA binding)High specificity for NRF2; effective in chemoresistant cells.Limited in vivo data on long-term toxicity.
Brusatol Enhances NRF2 protein degradationPotent NRF2 inhibitor; sensitizes cancer cells to chemotherapy.Can have off-target effects due to global inhibition of protein synthesis.[7][8]
Sulforaphane Electrophilic activator (modifies KEAP1 cysteines)Nrf2 activator with chemopreventive properties.Less specific, potential for off-target effects.
Bardoxolone Methyl NRF2 activator (modifies KEAP1 cysteines)Potent activator; anti-inflammatory effects.Primarily studied as an activator, not an inhibitor for cancer therapy.

Table 2. Comparison of ML385 with Other NRF2 Modulators.

Experimental Protocols

1. NRF2-MAFG DNA Binding Inhibition Assay (Fluorescence Polarization)

This assay is designed to quantify the inhibitory effect of compounds on the binding of the NRF2-sMAF heterodimer to the Antioxidant Response Element (ARE) on DNA.

cluster_0 Assay Components cluster_1 Reaction & Measurement NRF2_MAFG NRF2-MAFG Protein Complex Mix Incubate Components NRF2_MAFG->Mix ARE_Probe Fluorescently-labeled ARE DNA Probe ARE_Probe->Mix ML385_Test ML385 (Test Compound) ML385_Test->Mix FP_Reader Measure Fluorescence Polarization Mix->FP_Reader Data_Analysis Calculate IC50 FP_Reader->Data_Analysis Start Seed Cancer and Normal Cells Treatment Treat with varying concentrations of ML385 Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation ViabilityAssay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->ViabilityAssay DataAnalysis Analyze Data to Determine IC50 and Therapeutic Index ViabilityAssay->DataAnalysis End Evaluate Therapeutic Window DataAnalysis->End

References

Head-to-Head Comparison: ML382 and Compound-16 for MRGPRX1 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Drug Discovery and Development

The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a compelling therapeutic target for the management of both chronic pain and itch.[1] Its restricted expression in primary sensory neurons suggests the potential for targeted therapies with limited off-target effects.[2] Two small molecules, ML382 and compound-16, have garnered significant attention for their distinct modulatory effects on MRGPRX1. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.

Executive Summary

This compound is a potent and selective positive allosteric modulator (PAM) of MRGPRX1, while compound-16 is a potent and selective agonist.[3] this compound enhances the activity of endogenous agonists like BAM8-22, primarily signaling through the Gαi/o pathway to inhibit high-voltage activated calcium channels. In contrast, compound-16 directly activates MRGPRX1, mediating its effects through the Gαq signaling cascade. Compound-16 exhibits high potency as a direct agonist and has been shown to have a low propensity for inducing itch, a common side effect associated with some MRGPRX1 ligands.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for this compound and compound-16 based on in vitro functional assays.

ParameterThis compoundCompound-16
Mechanism of Action Positive Allosteric Modulator (PAM)Agonist
EC50 190 nM (as a PAM in the presence of BAM8-22)[3]50 nM[3]
Signaling Pathway Gαi/oGαq
Primary Downstream Effect Inhibition of N-type and P/Q-type High-Voltage Activated (HVA) Calcium Channels (in the presence of an agonist)Activation of Phospholipase C (PLC) and subsequent increase in intracellular calcium
Selectivity Selective for MRGPRX1Highly selective for MRGPRX1 over other MRGPRs and opioid receptors[2][3]
Reported In Vivo Effect Attenuation of persistent pain in mouse modelsPain-relieving properties[3]
Itch Induction Does not induce significant scratching behaviorInduces significantly less itch than chloroquine[4]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and compound-16 lead to the activation of different downstream signaling cascades.

Compound-16: Direct Agonist Activating the Gαq Pathway

As a direct agonist, compound-16 binds to the orthosteric site of MRGPRX1, inducing a conformational change that facilitates the coupling and activation of the Gαq protein. This initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Compound-16 Compound-16 MRGPRX1 MRGPRX1 Compound-16->MRGPRX1 Gq Gq MRGPRX1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

MRGPRX1 Gαq signaling by compound-16.

This compound: Positive Allosteric Modulator Enhancing Gαi/o Signaling

This compound, as a PAM, binds to an allosteric site on MRGPRX1, distinct from the orthosteric binding site of endogenous agonists like BAM8-22. This binding enhances the affinity and/or efficacy of the orthosteric agonist, leading to a more robust activation of the Gαi/o signaling pathway. The activated Gαi subunit inhibits adenylyl cyclase, while the dissociated Gβγ subunits can directly inhibit N-type and P/Q-type high-voltage activated (HVA) calcium channels, reducing neuronal excitability and nociceptive transmission.

Gaio_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound MRGPRX1 MRGPRX1 This compound->MRGPRX1 BAM822 BAM8-22 BAM822->MRGPRX1 Gaio Gαi/o MRGPRX1->Gaio activates HVACa HVA Ca²⁺ Channel Gaio->HVACa inhibits (via Gβγ) Ca_influx Ca²⁺ Influx HVACa->Ca_influx Neuronal_Excitability Neuronal Excitability Ca_influx->Neuronal_Excitability reduces

MRGPRX1 Gαi/o signaling by this compound/BAM8-22.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Calcium Mobilization Assay (for Compound-16 and this compound)

This assay is used to determine the potency of compounds that activate Gαq-coupled receptors or, in the case of Gαi/o-coupled receptors, can be adapted by co-expressing a promiscuous Gα subunit like Gα16.

  • Cell Line: HEK293 cells stably expressing human MRGPRX1.

  • Assay Principle: Activation of the Gαq pathway leads to an increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.

  • Protocol:

    • Cell Plating: Seed HEK293-MRGPRX1 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) at 37°C for 30-60 minutes.

    • Compound Preparation: Prepare serial dilutions of the test compounds (compound-16 or this compound) in assay buffer. For this compound, also prepare a solution of an orthosteric agonist (e.g., BAM8-22) at a concentration that elicits a submaximal response (e.g., EC20).

    • Measurement: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the test compounds (for compound-16) or the orthosteric agonist followed by this compound to the wells and record the change in fluorescence over time.

    • Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate HEK293-MRGPRX1 cells load_dye Load cells with Fluo-4 AM plate_cells->load_dye measure_baseline Measure baseline fluorescence (FLIPR) load_dye->measure_baseline prep_compounds Prepare compound dilutions add_compounds Add compounds prep_compounds->add_compounds measure_baseline->add_compounds record_fluorescence Record fluorescence change add_compounds->record_fluorescence plot_data Plot response vs. concentration record_fluorescence->plot_data calculate_ec50 Calculate EC50 plot_data->calculate_ec50

Calcium mobilization assay workflow.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Dissociation

This assay directly measures the interaction between the Gα and Gβγ subunits of the G-protein heterotrimer and is a powerful tool to study G-protein activation.

  • Cell Line: HEK293T cells.

  • Assay Principle: BRET occurs when a luciferase (donor) and a fluorescent protein (acceptor) are in close proximity. The dissociation of Gα and Gβγ subunits upon GPCR activation leads to a decrease in the BRET signal.

  • Protocol:

    • Transfection: Co-transfect HEK293T cells with plasmids encoding for MRGPRX1, a Gα subunit fused to a luciferase (e.g., Renilla luciferase, Rluc), and a Gβγ subunit where one component is fused to a fluorescent protein (e.g., Venus-Gγ).

    • Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.

    • Compound Treatment: Add serial dilutions of the test compound (e.g., compound-16) to the wells.

    • Substrate Addition and Measurement: Add the luciferase substrate (e.g., coelenterazine h) and immediately measure the luminescence at the emission wavelengths of the donor and acceptor using a plate reader capable of BRET measurements.

    • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates G-protein activation. Plot the change in BRET ratio against the compound concentration to determine the EC50.

Conclusion

Both this compound and compound-16 are valuable tools for investigating the function of MRGPRX1. The choice between them will depend on the specific research question. Compound-16, as a potent and selective agonist with a defined Gq signaling pathway and low itch liability, is well-suited for studies aimed at directly activating the receptor and exploring its downstream consequences. This compound, as a PAM that enhances endogenous agonist activity through the Gαi/o pathway, offers a more nuanced approach to modulating MRGPRX1 signaling, which may be more physiologically relevant in the context of persistent pain where endogenous ligand levels may be altered. This guide provides the foundational data and methodologies to inform the rational selection and use of these important research compounds.

References

Independent Verification of ML382's Published Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published effects of ML382, a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), with an alternative compound, 1t. The information presented is collated from publicly available scientific literature to aid in the independent verification of this compound's pharmacological profile.

Executive Summary

This compound is a potent and selective positive allosteric modulator of MRGPRX1, a G protein-coupled receptor expressed in sensory neurons that is a promising target for non-opioid pain therapeutics. It functions by enhancing the activity of endogenous agonists, such as BAM8-22, at the MRGPRX1 receptor. This guide compares the in vitro potency of this compound with compound 1t, a thieno[2,3-d]pyrimidine-based MRGPRX1 PAM, and provides detailed protocols for key experiments used to characterize these compounds.

Data Presentation: In Vitro Efficacy of MRGPRX1 PAMs

The following table summarizes the key quantitative data for this compound and its alternative, compound 1t, as positive allosteric modulators of MRGPRX1. This data is primarily derived from in vitro assays measuring the potentiation of the MRGPRX1 agonist BAM8-22.

ParameterThis compoundCompound 1tReference Agonist: BAM8-22
PAM Potency (EC50) 190 nM100 nM[1]N/A (Agonist EC50: 8 - 150 nM[2])
Effect on Agonist Potency Dose-dependently reduces BAM8-22 IC50 for ICa inhibition. At 10 µM this compound, BAM8-22 IC50 is reduced from 0.66 µM to 0.06 µM.[1]Not explicitly quantified in the provided search results.N/A
Maximum Efficacy (Emax) Emax ≥95% relative to the maximum response of BAM8-22 alone.[2]Emax ≥95% relative to the maximum response of BAM8-22 alone.[2]N/A
Intrinsic Agonist Activity No intrinsic agonist activity at concentrations up to 100 µM in the absence of BAM8–22.[2]No intrinsic agonist activity at concentrations up to 100 µM in the absence of BAM8–22.[2]Full Agonist

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of MRGPRX1 and a typical experimental workflow for evaluating positive allosteric modulators.

MRGPRX1_Signaling_Pathway cluster_membrane Cell Membrane MRGPRX1 MRGPRX1 Gq Gq MRGPRX1->Gq Activates Gi Gi MRGPRX1->Gi Activates PLC PLC Gq->PLC Activates HVACC High-Voltage Activated Ca2+ Channel (HVACC) Gi->HVACC Inhibits IP3 IP3 PLC->IP3 Generates Ca_influx Ca2+ Influx Inhibition HVACC->Ca_influx BAM8_22 BAM8-22 (Agonist) BAM8_22->MRGPRX1 This compound This compound (PAM) This compound->MRGPRX1 Pain_inhibition Pain Inhibition (Central) Ca_influx->Pain_inhibition Itch Itch (Peripheral) Ca_release Intracellular Ca2+ Release IP3->Ca_release Ca_release->Itch Experimental_Workflow start Start: Identify PAM for MRGPRX1 cell_culture Culture HEK293 cells stably expressing human MRGPRX1 start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye add_compounds Add test compounds (this compound or alternatives) in the presence of an EC20 concentration of BAM8-22 load_dye->add_compounds measure_fluorescence Measure intracellular calcium mobilization using a FLIPR instrument add_compounds->measure_fluorescence analyze_data Analyze data to determine PAM activity (EC50 and Emax) measure_fluorescence->analyze_data electrophysiology For promising compounds: Perform whole-cell patch-clamp on DRG neurons expressing MRGPRX1 analyze_data->electrophysiology measure_currents Measure inhibition of high-voltage activated calcium channel currents in the presence of BAM8-22 +/- PAM electrophysiology->measure_currents end End: Characterize PAM effects measure_currents->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ML382

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of ML382, a selective MRGPRX1 positive allosteric modulator. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this chemical compound, thereby minimizing risks to personnel and the environment.

Disclaimer: Specific, verified disposal procedures for this compound are not publicly available. The guidance provided below is based on general best practices for the disposal of laboratory chemicals. It is imperative to always consult the official Safety Data Sheet (SDS) for this compound and strictly adhere to your institution's and local authorities' waste disposal regulations.

Quantitative Data Summary

Researchers should always consult the Safety Data Sheet (SDS) for specific quantitative data. The table below summarizes key information for this compound, compiled from various chemical suppliers.[1][2]

ParameterValueSource
Molecular Weight 360.43 g/mol [1]
Formula C₁₈H₂₀N₂O₄S[1][2]
CAS Number 1646499-97-9[1][2]
Purity ≥98%[1]
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol (with gentle warming). Insoluble in PBS (pH 7.2).[1][2]
Storage Store at room temperature.[1]
Physical Form Solid[2]

Experimental Protocols: General Disposal Procedure for Small Molecule Inhibitors

The proper disposal of small molecule inhibitors like this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to the following step-by-step protocol is essential.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Safety glasses or goggles

  • A properly fitting lab coat

  • Chemical-resistant gloves (e.g., nitrile)

For powdered forms of this compound, a dust mask or respirator may be necessary to prevent inhalation. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize exposure.

Step 2: Waste Segregation and Collection

Properly identify and segregate all waste streams containing this compound. This includes:

  • Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., weigh boats, contaminated gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

Step 3: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide"

  • The concentration (for liquid waste)

  • The accumulation start date

  • Any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 4: Temporary Storage

Store the labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. Ensure that the storage area is away from general laboratory traffic and that containers are properly sealed to prevent spills or leaks.

Step 5: Final Disposal

Once a waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's EHS department. EHS personnel are trained in the safe handling, transport, and ultimate disposal of hazardous materials in compliance with all federal, state, and local regulations. Never dispose of chemical waste down the drain or in the regular trash.[3][4]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, based on general laboratory safety protocols.

ML382_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal start Start: Need to Dispose of this compound sds Consult this compound Safety Data Sheet (SDS) and Institutional Guidelines start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate Waste Streams (Solid vs. Liquid) ppe->segregate sds->ppe collect_solid Collect Solid Waste in Designated Container segregate->collect_solid Solid Waste collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid Liquid Waste label_waste Label Waste Container(s) with 'Hazardous Waste' & Chemical Name collect_solid->label_waste collect_liquid->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling ML382

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of ML382, a potent and selective positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MRGPRX1). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. The following procedural guidance is based on best practices for handling potent, biologically active small molecules.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment (PPE)
Receiving and Unpacking - Single pair of nitrile gloves- Lab coat- Safety glasses
Weighing and Aliquoting (Solid Form) - Double-gloving with nitrile gloves- Disposable gown or lab coat- Safety glasses with side shields or safety goggles- Powder mask or N95 respirator
Solution Preparation and Handling - Nitrile gloves- Lab coat- Safety glasses with side shields
In Vitro and In Vivo Administration - Nitrile gloves- Lab coat- Safety glasses
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses

Operational and Disposal Plans

Receiving and Storage

Upon receipt, visually inspect the package for any signs of damage. If the container is compromised, handle it inside a chemical fume hood. This compound should be stored at room temperature.

Weighing and Aliquoting

All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation. Use dedicated spatulas and weighing boats. After weighing, carefully seal the primary container and decontaminate the balance and surrounding surfaces.

Solution Preparation

This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM with gentle warming).[1] Prepare stock solutions in a chemical fume hood. Cap vials tightly and use parafilm to prevent leakage and evaporation. Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Experimental Protocols

The following are general protocols for the use of this compound. Specific parameters such as concentrations, incubation times, and animal dosages should be optimized for each experimental design.

In Vitro Cell-Based Assay (General Protocol)
  • Cell Seeding: Plate cells in appropriate well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Cell Treatment: Remove the old medium and add the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period.

  • Endpoint Analysis: Perform the desired assay to measure the biological response (e.g., reporter gene assay, calcium imaging, etc.).

In Vivo Administration in Mice (General Protocol)
  • Formulation Preparation: For in vivo studies, this compound may need to be formulated in a vehicle suitable for administration. A common approach for small molecules is to first dissolve them in a small amount of DMSO and then dilute with a vehicle such as saline, corn oil, or a solution containing PEG300 and Tween-80. The final concentration of DMSO should be minimized.

  • Animal Handling: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

  • Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) will depend on the experimental design. Administer the appropriate dose based on the animal's body weight.

  • Monitoring: Closely monitor the animals for any adverse effects.

  • Data Collection: Collect data at the predetermined time points.

Disposal Plan

All waste contaminated with this compound, including unused solutions, contaminated pipette tips, tubes, and plates, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Solid waste, such as contaminated gloves and gowns, should also be disposed of in designated hazardous waste containers. Contaminated animal bedding should be handled and disposed of as hazardous waste.

Workflow for Handling this compound

ML382_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Storage Weighing Weighing and Alessoting Receiving->Weighing Handle in fume hood Dissolving Solution Preparation Weighing->Dissolving Use appropriate solvent InVitro In Vitro Experimentation Dissolving->InVitro Dilute to working concentration InVivo In Vivo Experimentation Dissolving->InVivo Formulate for administration Waste Waste Collection InVitro->Waste InVivo->Waste Disposal Hazardous Waste Disposal Waste->Disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。